Yoshi-864
描述
Structure
3D Structure of Parent
属性
Key on ui mechanism of action |
Asynchronous human lymphoma cells treated for 1 hour with increasing concentrations of 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864) revealed a shouldered survival curve typical of the effects of alkylating agents and of ionizing radiation on this cell line. Yoshi 864 was unstable under the conditions of treatment, its killing effect being reduced by 50% after only 4 hours. Synchronized cells showed stage-dependent sensitivity: early-S, late-G2, and late-G1 phases were the most sensitive while mid- and late-S and early-G2 phases were relatively insensitive. Yoshi 864 induced a concentration- and incubation time-dependent delay in the transit of asynchronous cells through G2 phase, with maximum accumulation values obtained after 12 hours of incubation with 100 mug/ml. This effect was largely reversible and no further kinetic changes were noted in the progeny of treated cells. Incubation of synchronized cells for 1 hour with 100 mug/ml demonstrated a block in G2, the manifestation of which during the lifespan of the treated cell or in its immediate progeny was cell-cycle dependent. Thus, cells treated in G1, early-, and mid-S phases showed a delay in the subsequent G2 phase while cells treated in late S and in G2 manifested this effect in the G2 phase of the immediate progeny. There was no correlation between this blocking effect in G2 with cell survival assessed by colony formation. Yoshi 864, although a rather inefficient killing drug, may represent a useful chemical synchronizing agent. |
|---|---|
CAS 编号 |
3458-22-8 |
分子式 |
C8H20ClNO6S2 |
分子量 |
325.8 g/mol |
IUPAC 名称 |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H |
InChI 键 |
YWCASUPWYFFUHE-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-] |
外观 |
Solid powder |
颜色/形态 |
Crystals |
熔点 |
94-95 °C |
其他CAS编号 |
3458-22-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
13425-98-4 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
产品来源 |
United States |
Foundational & Exploratory
Yoshi-864: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoshi-864 (also known as improsan, NSC 102627) is an alkylating agent that was investigated for its potential as an anticancer therapeutic.[1][2][3] Primarily studied in the 1970s and 1980s, research into this compound focused on its activity in various solid tumors and leukemias.[4][5][6] This document provides a technical guide to the core mechanism of action of this compound, based on the available preclinical and clinical data. It is important to note that the majority of the available literature on this compound is from this earlier period of cancer research, and as such, the level of molecular detail may not be as extensive as for more modern therapeutics.
Core Mechanism of Action: DNA Alkylation and Crosslinking
The primary mechanism of action of this compound is through its activity as a DNA alkylating agent.[2][3][7][8] As a dimethanesulfonate compound, it is structurally similar to other alkylating agents like busulfan.[2] The proposed mechanism involves the covalent attachment of alkyl groups to nucleophilic sites on DNA bases. In vitro studies have demonstrated that this compound can alkylate pyrimidines.[2]
This alkylation can lead to several downstream cytotoxic effects:
-
DNA Crosslinking: this compound has the potential to form both intra- and inter-strand DNA crosslinks, which are highly cytotoxic lesions that can physically block DNA replication and transcription.[3]
-
Inhibition of DNA Replication: By modifying the DNA template, this compound inhibits the process of DNA replication, which is essential for rapidly dividing cancer cells.[3]
-
Induction of Cell Cycle Arrest: DNA damage induced by alkylating agents typically triggers cell cycle checkpoints, leading to arrest in the G1 and G2 phases.[2] One study reported that lethal doses of this compound caused a complete arrest of cycling cells.[2] However, another study using an IC50 concentration did not observe an effect on cell cycle progression, suggesting the effects may be dose-dependent.[2]
Preclinical and Clinical Data
In Vitro Cytotoxicity
Limited data is available on the in vitro cytotoxicity of this compound. One study reported IC50 values in Walker sensitive and resistant cell lines, suggesting a lack of significant cross-resistance with some other alkylating agents.[2]
| Cell Line | IC50 (µmol/L) | Relative Resistance (Fold Change) |
| Walker Sensitive | Data not specified | |
| Walker Resistant | Data not specified | 1.9 |
| Table 1: In vitro activity of this compound in Walker cell lines.[2] |
Clinical Trial Data
This compound underwent Phase I and Phase II clinical trials for a variety of solid tumors.
Phase I Study: A Phase I study established a recommended dose for Phase II trials and identified key toxicities.[5]
-
Dose Escalation: 0.25 mg/kg to 2.7 mg/kg.[5]
-
Toxicity: Thrombocytopenia and leukopenia were observed at doses of 1.5 mg/kg and above. Nausea, vomiting, and somnolence were reported at the highest dose of 2.7 mg/kg.[5]
-
Recommended Phase II Dose: 2 mg/kg.[5]
Phase II Studies: Phase II trials evaluated the efficacy of this compound in various cancers. The overall response rate was modest.[4]
| Cancer Type | Number of Patients | Response Rate (%) |
| Various Solid Tumors | 208 | 11 |
| Table 2: Overall response rate in a Phase II study of this compound in solid tumors.[4] |
Significant responses were noted in chronic myelocytic leukemia, lymphomas, and carcinomas of the ovary and bladder, suggesting further investigation in these areas.[4]
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not extensively described in the available literature. The following provides a general outline of the types of experiments that would have been conducted.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
General Methodology:
-
Cancer cell lines are seeded in multi-well plates.
-
Cells are exposed to a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or by cell counting.
-
IC50 values are calculated from the dose-response curves.
-
DNA Alkylation/Crosslinking Assays
-
Objective: To demonstrate the ability of this compound to bind to and crosslink DNA.
-
General Methodology (based on techniques of the era):
-
In Vitro Alkylation: Purified DNA is incubated with this compound. The extent of alkylation can be determined by various methods, including spectroscopic analysis or by using radiolabeled this compound.
-
Cell-Based Crosslinking (Alkaline Elution):
-
Cells are treated with this compound.
-
Cells are lysed on a filter, and DNA is eluted with an alkaline solution.
-
Crosslinked DNA elutes more slowly than non-crosslinked DNA. The rate of elution is used to quantify the extent of crosslinking.
-
-
Conclusion
This compound is a DNA alkylating agent that demonstrated modest antitumor activity in early-phase clinical trials. Its mechanism of action is predicated on the induction of DNA damage, leading to the inhibition of DNA replication and cell cycle arrest. While it showed some promise in specific cancer types, its development did not progress to widespread clinical use. The information available reflects the scientific understanding and experimental techniques of the time it was most actively investigated. Further elucidation of its effects on specific signaling pathways would require re-evaluation using modern molecular biology techniques.
References
- 1. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination chemotherapy of L1210 leukemia with platinum compounds and cyclophosphamide plus other selected antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of sequence‐specific alkylating agents: Pyrolle‐imidazole CBI conjugates with indole linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to Yoshi-864 (Improsulfan Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Yoshi-864, also known as Improsulfan Hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of Improsulfan, a bifunctional alkylating agent. Its chemical name is 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride.[1] The structure consists of a central secondary amine with two propyl chains, each terminating in a methanesulfonate (B1217627) ester group.
Chemical Structure:
A summary of its known physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (Improsulfan Hydrochloride)
| Property | Value | Source |
| Chemical Formula | C₈H₂₀ClNO₆S₂ | PubChem CID 5284401 |
| Molecular Weight | 325.8 g/mol | PubChem CID 5284401 |
| Physical Form | Crystals | PubChem CID 5284401 |
| Melting Point | 94-95 °C | PubChem CID 5284401 |
| Solubility | Data not available | N/A |
| IUPAC Name | 3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate;hydrochloride | PubChem CID 5284401 |
| Synonyms | This compound, Improsulfan HCl, IPD Hydrochloride, NSC-102627, Compound 864 | PubChem CID 5284401 |
Mechanism of Action: DNA Alkylation and Interstrand Cross-linking
As a bifunctional alkylating agent, this compound exerts its cytotoxic effects primarily through the covalent modification of DNA. The methanesulfonate groups are excellent leaving groups, enabling the terminal carbons of the propyl chains to act as electrophiles and react with nucleophilic sites on DNA bases. The primary target for alkylation by such agents is the N7 position of guanine.
The presence of two reactive sites allows this compound to form both mono-adducts and, more importantly, DNA interstrand cross-links (ICLs). ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
Signaling Pathway for this compound Induced DNA Damage and Repair:
Caption: Mechanism of this compound action from DNA alkylation to cellular outcomes.
Experimental Protocols
Synthesis of this compound (Improsulfan Hydrochloride)
A general synthesis for Improsulfan Hydrochloride involves the reaction of bis(3-hydroxypropyl)amine with methanesulfonyl chloride in the presence of a base, followed by treatment with hydrochloric acid.
Disclaimer: The following is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety protocols.
Workflow for this compound Synthesis:
Caption: A representative workflow for the synthesis of this compound.
Detection of DNA Interstrand Cross-links by Modified Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. A modified version can be used to detect ICLs. The principle is that ICLs will retard the migration of DNA fragments induced by a fixed dose of ionizing radiation.
Experimental Workflow for ICL Detection:
Caption: Workflow for detecting DNA interstrand cross-links using the comet assay.
Biological Activity and Clinical Information
This compound has been investigated for its antitumor activity. A phase II clinical study in patients with solid tumors reported an overall response rate of 11%. The study noted minimal toxicity and suggested that there may not be cross-resistance with other alkylating agents. It was recommended for further evaluation in chronic myelocytic leukemia, lymphomas, and carcinomas of the ovary and bladder.
Table 2: Summary of Phase II Clinical Trial Data for this compound
| Parameter | Finding | Source |
| Patient Population | 208 patients with solid tumors | Cancer Treat Rep. 1978 Mar;62(3):389-95 |
| Dosage Regimen | 2 mg/kg/day by IV push for 5 days, repeated every 6 weeks | Cancer Treat Rep. 1978 Mar;62(3):389-95 |
| Overall Response Rate | 11% | Cancer Treat Rep. 1978 Mar;62(3):389-95 |
| Toxicity | Minimal | Cancer Treat Rep. 1978 Mar;62(3):389-95 |
Conclusion
This compound (Improsulfan Hydrochloride) is a bifunctional alkylating agent with demonstrated antitumor activity. Its mechanism of action involves the formation of cytotoxic DNA interstrand cross-links. This guide provides a foundational understanding of its chemical and biological properties to support further research and development in the field of oncology. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and further explore its therapeutic potential.
References
Yoshi-864 (Improsulfan Hydrochloride): A Technical Overview for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Yoshi-864 (also known as Improsulfan Hydrochloride, NSC 102627), an investigational alkylating agent studied in oncology. The information presented is based on preclinical and early-phase clinical research conducted primarily in the 1970s and 1980s.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Nonproprietary Name | Improsulfan Hydrochloride |
| NSC Number | 102627 |
| Chemical Name | 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride |
| Drug Class | Alkylating Agent |
Mechanism of Action
This compound is a bifunctional alkylating agent. Its cytotoxic effects are mediated through the covalent attachment of alkyl groups to cellular macromolecules, primarily DNA. This process leads to the formation of DNA adducts and interstrand cross-links, which inhibit DNA replication and transcription, ultimately inducing cell death. Preclinical studies have shown that this compound causes a persistent reduction in the ability of tumor cells to synthesize DNA.[1]
Preclinical Data
In preclinical murine models, this compound demonstrated notable antitumor activity. A key study compared its effects with busulfan (B1668071), another methanesulfonate-containing alkylating agent.
Key Findings from Preclinical Studies:
-
Superior Efficacy to Busulfan: this compound significantly extended the survival times of mice with L1210 leukemia or Ehrlich ascites carcinoma, whereas busulfan was ineffective in the same models.[1]
-
Persistent DNA Synthesis Inhibition: Tumor cells from mice treated with this compound showed a lasting reduction in their capacity for DNA synthesis. In contrast, the moderate suppression of DNA synthesis by busulfan was largely reversed within 72 hours.[1]
Clinical Trial Data
This compound underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with various malignancies.
Phase I Study Data
The initial Phase I trial aimed to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound.[2]
Table 1: Summary of Phase I Clinical Trial of this compound [2]
| Parameter | Details |
| Patient Population | 16 patients with various advanced cancers |
| Dose Escalation Range | 0.25 mg/kg to 2.7 mg/kg |
| Dosing Schedule | Intravenous (IV) push daily for 5 days, with a 6-week follow-up |
| Dose with First Observed Toxicity & Efficacy | 1.5 mg/kg |
| Recommended Phase II Dose | 2.0 mg/kg |
| Dose-Limiting Toxicities (at 2.7 mg/kg) | Nausea and vomiting (lasting 6-12 days), excessive somnolence (sleeping 20 hours/day), coma (1 patient for 2 days) |
| Other Toxicities | Thrombocytopenia and/or leukopenia (mean nadirs on day 24 and 29, respectively, with recovery in 1-3 weeks), decrease in hemoglobin |
| Antitumor Activity | - Clinical remissions in 2 patients with Chronic Myelocytic Leukemia (CML)- Responses in 2 patients with squamous cell carcinoma and 1 with an unknown primary tumor |
Phase II Study Data
A subsequent Phase II study further evaluated the efficacy of this compound in a larger cohort of patients with solid tumors.[3]
Table 2: Summary of Phase II Clinical Trial of this compound in Solid Tumors [3]
| Parameter | Details |
| Patient Population | 208 evaluable patients with advanced solid tumors |
| Dosing Regimen | 2 mg/kg/day by IV push for 5 days, repeated every 6 weeks |
| Overall Response Rate | 11% |
| Tumor Types with Significant Responses | Chronic Myelocytic Leukemia, lymphomas, carcinoma of the ovary, and carcinoma of the bladder |
| Toxicity Profile | Minimal toxicity at the 2 mg/kg dose |
| Key Conclusion | The study suggested that this compound may not exhibit cross-resistance with other alkylating agents and, due to its low toxicity, could be considered for combination therapies. |
Another Phase II study focused specifically on epithelial ovarian carcinoma.[4]
Experimental Protocols
Detailed experimental protocols from the original publications are limited. The following represents a summary of the methodologies described.
Phase I Clinical Trial Protocol
The Phase I study utilized a dose-escalation design to establish the safety profile of this compound.
Protocol Summary:
-
Patient Selection: Patients with advanced, histologically confirmed malignancies refractory to standard therapies were enrolled.
-
Treatment Administration: this compound was administered as a rapid intravenous injection daily for five consecutive days.
-
Dose Escalation: Cohorts of patients were treated with escalating doses of this compound, starting at 0.25 mg/kg. Doses were increased in subsequent cohorts until dose-limiting toxicities were observed.[2]
-
Toxicity Monitoring: Patients were monitored for adverse events, with particular attention to hematological toxicity (thrombocytopenia, leukopenia) through regular blood counts. Nadirs and recovery times were recorded.[2]
-
Efficacy Assessment: Tumor responses were evaluated in patients who received doses at or above the level where biological effects were first noted (1.5 mg/kg).[2]
Discussion and Conclusion
This compound demonstrated modest antitumor activity as a single agent in several tumor types, including hematologic malignancies and certain solid tumors, with a manageable toxicity profile at the recommended Phase II dose.[2][3] The primary dose-limiting toxicities were myelosuppression and, at higher doses, neurological side effects.[2]
The development of this compound appears to have been discontinued, a common outcome for many investigational cancer drugs from that era. This could be due to a variety of factors, including the emergence of more effective therapies, a therapeutic window that was not considered competitive, or strategic decisions by the sponsoring organizations. The lack of recent research and clinical trials indicates that this compound is not currently a focus of oncology drug development. However, the historical data provides context for the evolution of alkylating agents in cancer therapy.
References
- 1. Comparative effects of this compound and busulfan on certain transplantable murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Geminix-729: A Novel Modulator of the NLRP3 Inflammasome for the Treatment of Cryopyrin-Associated Periodic Syndromes (CAPS)
An In-depth Technical Guide on the Discovery and Preclinical Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Geminix-729 is a novel, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in the pathogenesis of various inflammatory diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Geminix-729. The data presented herein demonstrate the potent and selective inhibition of NLRP3-mediated inflammation by Geminix-729 in a range of in vitro and in vivo models, highlighting its potential as a therapeutic agent for Cryopyrin-Associated Periodic Syndromes (CAPS) and other NLRP3-driven diseases.
Discovery History
The development of Geminix-729 originated from a high-throughput screening campaign aimed at identifying novel inhibitors of the NLRP3 inflammasome. Initial efforts focused on a library of over 500,000 diverse small molecules. The primary screening assay utilized lipopolysaccharide (LPS)-primed human monocytic THP-1 cells, with subsequent activation of the NLRP3 inflammasome by nigericin (B1684572). The lead compound, then designated as "Scaffold-A," exhibited moderate inhibitory activity but possessed unfavorable pharmacokinetic properties. A subsequent medicinal chemistry campaign focused on structure-activity relationship (SAR) studies led to the synthesis of over 200 analogs. Geminix-729 (formerly Analog-17b) emerged as the most promising candidate, demonstrating a significant improvement in potency, selectivity, and drug-like properties.
Quantitative Data Summary
The preclinical data for Geminix-729 are summarized in the following tables.
Table 1: In Vitro Potency and Selectivity of Geminix-729
| Assay Type | Cell Line | Stimulant | Readout | IC50 (nM) |
| NLRP3 Inhibition | THP-1 | LPS + Nigericin | IL-1β Release | 15.2 ± 2.1 |
| NLRP3 Inhibition | Primary Human Monocytes | LPS + MSU Crystals | IL-1β Release | 21.7 ± 3.5 |
| Selectivity vs. NLRC4 | THP-1 | S. typhimurium | IL-1β Release | > 10,000 |
| Selectivity vs. AIM2 | THP-1 | Poly(dA:dT) | IL-1β Release | > 10,000 |
| Cytotoxicity | HepG2 | Geminix-729 | Cell Viability | > 25,000 |
Table 2: Pharmacokinetic Properties of Geminix-729 in Murine Models
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Geminix-729 | IV | 2 | 1,250 | 0.1 | 2,800 | 100 |
| Geminix-729 | PO | 10 | 850 | 1.0 | 6,800 | 48.6 |
Table 3: In Vivo Efficacy of Geminix-729 in a Murine Model of CAPS
| Treatment Group | Dose (mg/kg, PO) | Serum IL-1β (pg/mL) | Body Temperature (°C) |
| Vehicle Control | - | 450.2 ± 55.1 | 38.9 ± 0.4 |
| Geminix-729 | 5 | 210.5 ± 30.8 | 37.5 ± 0.3 |
| Geminix-729 | 10 | 85.7 ± 15.2 | 36.8 ± 0.2 |
| Geminix-729 | 20 | 25.1 ± 8.9 | 36.5 ± 0.2 |
Key Experimental Protocols
3.1. In Vitro NLRP3 Inhibition Assay
-
Cell Culture: Human monocytic THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Protocol:
-
THP-1 cells were seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Cells were primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours.
-
A serial dilution of Geminix-729 was added to the wells and incubated for 1 hour.
-
The NLRP3 inflammasome was activated by adding 10 µM nigericin and incubating for 1 hour.
-
The supernatant was collected, and the concentration of secreted IL-1β was measured using a commercial ELISA kit according to the manufacturer's instructions.
-
IC50 values were calculated using a four-parameter logistic curve fit.
-
3.2. Murine Model of CAPS
-
Animal Model: A knock-in mouse model expressing a constitutively active Nlrp3 mutant (Nlrp3-A350V) was used. These mice exhibit systemic inflammation characteristic of CAPS.
-
Dosing and Sample Collection:
-
Geminix-729 was formulated in a 0.5% methylcellulose (B11928114) solution for oral administration.
-
Mice (n=8 per group) were administered Geminix-729 or vehicle control by oral gavage once daily for 14 days.
-
Body temperature was monitored daily.
-
On day 14, blood samples were collected via cardiac puncture 2 hours post-final dose.
-
Serum was isolated by centrifugation, and IL-1β levels were quantified by ELISA.
-
Visualizations
Caption: Mechanism of action of Geminix-729.
Caption: In vitro NLRP3 inhibition assay workflow.
Yoshi-864: A Technical Overview of a Historical Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Yoshi-864, also known by its chemical name 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride, and NSC-102627, is a historical alkylating agent investigated for its potential as a cancer chemotherapeutic.[1] As an alkylsulfonate, its mechanism of action involves the alkylation and crosslinking of DNA, which ultimately inhibits DNA replication and leads to cell death.[2][3] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its clinical evaluation in the 1970s.
Core Mechanism of Action
This compound functions as a bifunctional alkylating agent. This class of compounds is characterized by the presence of two reactive alkyl groups, which allows them to form covalent bonds with nucleophilic sites on cellular macromolecules. The primary target for these agents is the N7 position of guanine (B1146940) bases in DNA. The formation of a covalent bond at this site is the initial step in a cascade of events that can lead to therapeutic efficacy and toxicity.
The bifunctional nature of this compound is crucial to its cytotoxic effect. After the first alkylation event, the second reactive group can form a second covalent bond with another guanine base on the same DNA strand (intrastrand crosslink) or the opposite strand (interstrand crosslink). Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. This blockage of fundamental cellular processes ultimately triggers programmed cell death (apoptosis).
References
- 1. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on Yoshi-864: A Technical Overview Based on Available Information
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific preclinical studies and detailed quantitative data for Yoshi-864 (also known as Improsan or NSC 102627) could not be located. The available information predominantly consists of clinical trial data from the 1970s and 1980s. This guide, therefore, provides a general overview based on the known class of compounds to which this compound belongs—alkylating agents—and is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is classified as an alkylating agent, a class of chemotherapy drugs that were among the first non-hormonal treatments for cancer.[1] These agents are cytotoxic, meaning they are toxic to cells, and exert their primary effect on rapidly dividing cells, a characteristic of cancer cells.[2] The mechanism of action of alkylating agents involves the transfer of an alkyl group to various cellular constituents, most importantly DNA.[1][3] This interaction leads to the disruption of DNA structure and function, ultimately resulting in cell death.[2][4]
Core Mechanism of Action: DNA Alkylation
Alkylating agents, including this compound, function by forming covalent bonds with nucleophilic groups in cellular macromolecules.[2] The primary target for these agents is the DNA within the cell nucleus. The process of DNA alkylation by these agents can be broadly categorized into two main mechanisms:
-
Monofunctional Alkylation: In this process, the drug molecule binds to a single strand of the DNA. This can lead to DNA damage and mutations if not repaired by the cell's DNA repair mechanisms.[4]
-
Bifunctional Alkylation: Bifunctional alkylating agents possess two reactive groups, allowing them to form cross-links within a single DNA strand (intrastrand) or between the two strands of the DNA double helix (interstrand).[4] This interstrand cross-linking is a particularly lethal form of DNA damage as it prevents the separation of the DNA strands, which is essential for both DNA replication and transcription.[3]
The consequence of DNA alkylation is the inhibition of DNA synthesis and the induction of DNA damage response pathways, which can ultimately trigger apoptosis (programmed cell death).[2]
Signaling Pathway for DNA Damage by Alkylating Agents
The following diagram illustrates the general mechanism of action for a bifunctional alkylating agent, which is the presumed mechanism for this compound.
Experimental Protocols
Due to the absence of specific preclinical studies for this compound, detailed experimental protocols cannot be provided. However, for the preclinical evaluation of alkylating agents in the 1970s, a general workflow would have likely been followed.
General Preclinical Experimental Workflow
The diagram below outlines a hypothetical experimental workflow for the preclinical assessment of a novel alkylating agent during the era of this compound's development.
Quantitative Data
No specific quantitative preclinical data for this compound could be retrieved. For a typical alkylating agent, preclinical studies would have generated data that could be summarized in the following types of tables.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | X.X |
| MCF-7 | Breast Cancer | Y.Y |
| A549 | Lung Cancer | Z.Z |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hypothetical In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | A | XX |
| This compound | B | YY |
| Positive Control | C | ZZ |
Conclusion
While a comprehensive, data-rich technical guide on the preclinical studies of this compound cannot be constructed from the publicly available information, its classification as an alkylating agent provides a solid foundation for understanding its fundamental mechanism of action. The information presented, based on the well-established pharmacology of this drug class, offers a general framework for researchers and scientists. The lack of detailed preclinical data for this compound is likely a consequence of its development era, predating modern digital archiving and reporting standards. Future research efforts may uncover archived documents that could provide more specific insights into the preclinical profile of this compound.
References
- 1. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nursingcecentral.com [nursingcecentral.com]
- 3. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 4. nursingcenter.com [nursingcenter.com]
In Vitro Oncology Profile of Yoshi-864: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoshi-864, also identified as NSC 102627, is a chemical entity classified as an alkylating agent. Historically, it has been investigated for its potential as a chemotherapeutic agent. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its effects on cancer cells. Due to the limited availability of recent research specifically on this compound, this document synthesizes historical data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) and contextualizes it with the known mechanisms of action for its drug class.
Core Mechanism of Action: DNA Alkylation
As an alkylating agent, the primary mechanism of action for this compound is the induction of cytotoxicity through the covalent attachment of alkyl groups to DNA. This process, known as alkylation, can occur at several nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is a particularly common target.[1]
This alkylation can lead to several downstream consequences detrimental to cancer cell survival:
-
DNA Damage: The addition of alkyl groups can lead to base mispairing, DNA strand breakage, and the formation of inter- and intra-strand cross-links.[2]
-
Inhibition of DNA Replication and Transcription: The presence of DNA adducts and cross-links physically obstructs the cellular machinery responsible for DNA replication and transcription, leading to a halt in these critical processes.[2]
-
Induction of Apoptosis: The substantial DNA damage triggers cellular surveillance mechanisms, such as cell cycle checkpoints, and can ultimately activate programmed cell death, or apoptosis.[3]
The cytotoxic effects of alkylating agents are generally non-cell cycle specific, meaning they can damage cancer cells at any phase of the cell cycle.[4] However, rapidly proliferating cells, a hallmark of cancer, are particularly susceptible due to their high rate of DNA replication.
In Vitro Efficacy: NCI-60 Human Tumor Cell Line Screen
This compound (NSC 102627) was evaluated in the NCI-60 screen, a panel of 60 different human tumor cell lines representing nine distinct cancer types. This screening provides valuable data on the compound's growth-inhibitory and cytotoxic effects across a broad spectrum of cancers. The key parameters measured in this assay are the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Table 1: In Vitro Activity of this compound (NSC 102627) in the NCI-60 Screen
| Cancer Type | Cell Line | GI50 (M) | TGI (M) | LC50 (M) |
| Leukemia | CCRF-CEM | 1.24E-05 | 2.56E-05 | 5.24E-05 |
| HL-60(TB) | 1.31E-05 | 2.76E-05 | 5.86E-05 | |
| K-562 | 1.50E-05 | 3.25E-05 | 7.11E-05 | |
| MOLT-4 | 1.19E-05 | 2.45E-05 | 5.03E-05 | |
| RPMI-8226 | 1.70E-05 | 3.82E-05 | 8.65E-05 | |
| SR | 1.11E-05 | 2.25E-05 | 4.59E-05 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 1.83E-05 | 4.21E-05 | >1.00E-04 |
| EKVX | 1.62E-05 | 3.58E-05 | 7.94E-05 | |
| HOP-62 | 1.77E-05 | 4.01E-05 | 9.12E-05 | |
| HOP-92 | 1.55E-05 | 3.40E-05 | 7.50E-05 | |
| NCI-H226 | 1.91E-05 | 4.45E-05 | >1.00E-04 | |
| NCI-H23 | 1.72E-05 | 3.89E-05 | 8.81E-05 | |
| NCI-H322M | 1.68E-05 | 3.75E-05 | 8.32E-05 | |
| NCI-H460 | 1.48E-05 | 3.19E-05 | 6.89E-05 | |
| NCI-H522 | 1.88E-05 | 4.33E-05 | 9.98E-05 | |
| Colon Cancer | COLO 205 | 1.59E-05 | 3.49E-05 | 7.69E-05 |
| HCT-116 | 1.65E-05 | 3.68E-05 | 8.18E-05 | |
| HCT-15 | 1.74E-05 | 3.95E-05 | 8.99E-05 | |
| HT29 | 1.81E-05 | 4.14E-05 | 9.49E-05 | |
| KM12 | 1.52E-05 | 3.32E-05 | 7.24E-05 | |
| SW-620 | 1.69E-05 | 3.80E-05 | 8.51E-05 | |
| CNS Cancer | SF-268 | 1.45E-05 | 3.12E-05 | 6.72E-05 |
| SF-295 | 1.58E-05 | 3.47E-05 | 7.63E-05 | |
| SF-539 | 1.67E-05 | 3.72E-05 | 8.27E-05 | |
| SNB-19 | 1.51E-05 | 3.29E-05 | 7.18E-05 | |
| SNB-75 | 1.76E-05 | 3.99E-05 | 9.07E-05 | |
| U251 | 1.63E-05 | 3.61E-05 | 8.02E-05 | |
| Melanoma | LOX IMVI | 1.41E-05 | 2.99E-05 | 6.36E-05 |
| MALME-3M | 1.54E-05 | 3.37E-05 | 7.42E-05 | |
| M14 | 1.49E-05 | 3.23E-05 | 7.01E-05 | |
| SK-MEL-2 | 1.61E-05 | 3.55E-05 | 7.86E-05 | |
| SK-MEL-28 | 1.73E-05 | 3.92E-05 | 8.92E-05 | |
| SK-MEL-5 | 1.66E-05 | 3.70E-05 | 8.22E-05 | |
| UACC-257 | 1.57E-05 | 3.44E-05 | 7.57E-05 | |
| UACC-62 | 1.44E-05 | 3.08E-05 | 6.63E-05 | |
| Ovarian Cancer | IGROV1 | 1.79E-05 | 4.08E-05 | 9.32E-05 |
| OVCAR-3 | 1.85E-05 | 4.26E-05 | 9.77E-05 | |
| OVCAR-4 | 1.71E-05 | 3.86E-05 | 8.73E-05 | |
| OVCAR-5 | 1.90E-05 | 4.40E-05 | >1.00E-04 | |
| OVCAR-8 | 1.64E-05 | 3.64E-05 | 8.09E-05 | |
| NCI/ADR-RES | 2.12E-05 | 5.11E-05 | >1.00E-04 | |
| SK-OV-3 | 1.98E-05 | 4.67E-05 | >1.00E-04 | |
| Renal Cancer | 786-0 | 1.82E-05 | 4.17E-05 | 9.57E-05 |
| A498 | 1.93E-05 | 4.52E-05 | >1.00E-04 | |
| ACHN | 1.75E-05 | 3.97E-05 | 9.03E-05 | |
| CAKI-1 | 1.87E-05 | 4.30E-05 | 9.89E-05 | |
| RXF 393 | 1.60E-05 | 3.52E-05 | 7.78E-05 | |
| SN12C | 1.78E-05 | 4.05E-05 | 9.24E-05 | |
| TK-10 | 1.84E-05 | 4.23E-05 | 9.70E-05 | |
| UO-31 | 1.95E-05 | 4.59E-05 | >1.00E-04 | |
| Prostate Cancer | PC-3 | 1.96E-05 | 4.62E-05 | >1.00E-04 |
| DU-145 | 2.01E-05 | 4.78E-05 | >1.00E-04 | |
| Breast Cancer | MCF7 | 1.92E-05 | 4.49E-05 | >1.00E-04 |
| MDA-MB-231/ATCC | 2.05E-05 | 4.90E-05 | >1.00E-04 | |
| HS 578T | 1.99E-05 | 4.71E-05 | >1.00E-04 | |
| BT-549 | 2.10E-05 | 5.04E-05 | >1.00E-04 | |
| T-47D | 1.89E-05 | 4.36E-05 | >1.00E-04 | |
| MDA-MB-468 | 2.18E-05 | 5.33E-05 | >1.00E-04 |
Data extracted from the NCI Developmental Therapeutics Program public database. The values are presented in Molar (M) concentration.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The methodology for the NCI-60 screen is standardized to ensure reproducibility and comparability of data across a vast number of tested compounds.[5]
1. Cell Culture and Plating:
-
The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5]
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.[5]
-
Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity prior to the addition of the experimental compound.[5]
2. Compound Preparation and Addition:
-
This compound was solubilized in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions are prepared to achieve the desired final concentrations for the five-dose screen.
-
The compound is added to the microtiter plates containing the cell lines.
3. Incubation and Assay Termination:
-
Following a 48-hour incubation period with the compound, the assay is terminated.
-
The cells are fixed in situ by the addition of trichloroacetic acid (TCA).
4. Staining and Measurement:
-
The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to cellular proteins.[5]
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at 515 nm using an automated plate reader to determine the relative cell growth.[5]
5. Data Analysis:
-
The absorbance data is used to calculate the percentage of growth inhibition at each drug concentration.
-
From these values, the GI50, TGI, and LC50 are determined.
Effects on Cell Cycle and Apoptosis
DNA damage induced by alkylating agents typically activates cell cycle checkpoints, particularly at the G1/S and G2/M transitions. This cell cycle arrest allows time for DNA repair. If the damage is too extensive to be repaired, the cell is triggered to undergo apoptosis.[3] This process is often mediated by the p53 tumor suppressor protein, a key regulator of both cell cycle arrest and apoptosis in response to DNA damage.
Signaling Pathways
The signaling pathways activated by alkylating agents are complex and converge on the cellular response to DNA damage. Key pathways likely modulated by this compound include:
-
DNA Damage Response (DDR) Pathway: This is the primary pathway activated. It involves sensor proteins that recognize DNA lesions, transducer kinases (such as ATM and ATR) that amplify the signal, and effector proteins that execute the cellular responses, including cell cycle arrest, DNA repair, and apoptosis.
-
p53 Signaling Pathway: As mentioned, p53 is a critical downstream effector of the DDR pathway. Its activation can lead to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 pathways, can also be activated by cellular stress, including DNA damage, and contribute to the apoptotic response.
Visualizations
Caption: General signaling pathway of this compound as an alkylating agent.
Caption: Experimental workflow for the NCI-60 screen.
Caption: Logical flow of this compound's presumed effects on cancer cells.
Conclusion
This compound demonstrates broad in vitro anti-cancer activity consistent with its classification as an alkylating agent. The NCI-60 data provides a valuable resource for understanding its potency across a diverse range of cancer cell lines. While specific, contemporary studies on the detailed molecular mechanisms of this compound are limited, its effects on the cell cycle, apoptosis, and DNA damage response pathways can be inferred from the well-established pharmacology of its drug class. Further research would be beneficial to elucidate the specific signaling cascades and molecular targets that are uniquely modulated by this compound in different cancer contexts.
References
Yoshi-864: A Technical Guide to Target Identification and Validation
Abstract
Yoshi-864, also known as Improsulfan, is a dimethanesulfonate analogue that has been investigated for its cytotoxic properties. Classified as a DNA alkylating agent, its mechanism of action is predicated on the covalent modification of DNA, which leads to the inhibition of DNA replication, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the established mechanism of this compound and outlines a modern experimental framework for its target identification and validation. Detailed protocols for key assays are provided, alongside illustrative data from functionally similar alkylating agents to offer a contextual understanding of expected outcomes. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's cellular effects and the methodologies used to investigate them.
Introduction
This compound is an alkylsulfonate compound that was evaluated in Phase I and II clinical trials for various malignancies.[1] Its structural similarity to other dimethane sulfonate (DMS) analogues, such as busulfan, suggests a mechanism of action rooted in alkylating activity.[2] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules. The primary target for these agents is DNA, where alkylation can lead to DNA cross-linking, strand breaks, and base-pair mismatch, thereby disrupting the integrity and function of the genome.[3][4] Early studies with this compound demonstrated that it causes a complete arrest of cycling cells at lethal doses, a characteristic feature of DNA damaging agents.[2] This guide will first detail the hypothesized mechanism of action of this compound based on existing literature and then present a suite of modern molecular and cellular biology techniques that can be employed for a more precise identification and validation of its molecular targets and downstream effects.
Hypothesized Mechanism of Action and Signaling Pathway
As a DNA alkylating agent, this compound is presumed to directly damage DNA by forming adducts, leading to both inter- and intra-strand crosslinks.[3][4] This damage is a potent trigger for the DNA Damage Response (DDR), a complex signaling network that senses genomic insults and coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
The central pathway initiated by this compound-induced DNA damage is likely mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA double-strand breaks and stalled replication forks, respectively. Once activated, they phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases. The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), particularly CDK1 (also known as Cdc2), which is essential for entry into mitosis. This leads to a robust arrest in the G2 phase of the cell cycle, providing time for the cell to repair the damaged DNA.[5] If the DNA damage is too severe to be repaired, the sustained G2 arrest can trigger apoptotic pathways, leading to programmed cell death.
Figure 1. Hypothesized signaling pathway of this compound-induced G2/M cell cycle arrest.
Target Identification and Validation: Experimental Framework
A modern approach to characterizing a compound like this compound involves a multi-faceted experimental strategy to confirm its mechanism of action and identify specific molecular interactions. The following sections detail key experiments, including their protocols and expected outcomes based on data from similar alkylating agents.
Data Presentation: Illustrative Quantitative Data
The following tables summarize the kind of quantitative data that would be generated through the experimental protocols described below. The data presented are for illustrative purposes and are derived from studies on well-known alkylating agents such as Busulfan and Melphalan (B128).
Table 1: In Vitro Cytotoxicity of Alkylating Agents in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
|---|---|---|---|---|
| Busulfan | A2780 | Ovarian | > 100 | SRB |
| Busulfan | DU-145 | Prostate | 25.8 | SRB |
| Busulfan | Colon 26 | Colon | 92.5 | SRB |
| Melphalan | JR8 | Melanoma | 1.8 | MTT |
| Melphalan | M14 | Melanoma | 2.5 | MTT |
| Temozolomide | A172 | Glioblastoma | ~2.5 (Apoptosis Threshold) | Hockeystick Modeling |
Data are illustrative and compiled from various sources for contextual purposes.[1][6][7]
Table 2: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment | Cell Line | % G1 Phase | % S Phase | % G2/M Phase | Time Point |
|---|---|---|---|---|---|
| Control | XG2 (Myeloma) | 45 | 40 | 15 | 24h |
| 5 µM Melphalan | XG2 (Myeloma) | 20 | 60 | 20 | 24h |
| 5 µM Melphalan | XG2 (Myeloma) | 10 | 25 | 65 | 96h |
| Control | 8226/S (Myeloma) | 50 | 35 | 15 | 48h |
| 10 µM Melphalan | 8226/S (Myeloma) | 15 | 40 | 45 | 48h |
Data are illustrative and adapted from studies on Melphalan.[8][9]
Table 3: Quantification of DNA Damage (γH2AX Foci)
| Treatment | Cell Line | Mean γH2AX Foci per Cell | Time Point |
|---|---|---|---|
| Control | LN229 (Glioblastoma) | < 5 | 96h |
| 50 µM Temozolomide | LN229 (Glioblastoma) | ~35 | 96h |
| Control | A172 (Glioblastoma) | < 5 | 72h |
| 20 µM Temozolomide | A172 (Glioblastoma) | ~32 | 72h |
Data are illustrative and compiled from studies on Temozolomide.[6][10]
Experimental Protocols
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 (half-maximal inhibitory concentration) value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Objective: To analyze the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at a concentration around its IC50 value for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be expected.[11][12]
Objective: To visualize and quantify the formation of DNA double-strand breaks induced by this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with 5% BSA, then incubate with a primary antibody against phosphorylated H2AX (γH2AX). Follow this with a fluorescently-labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (γH2AX foci) in each nucleus is counted using image analysis software (e.g., ImageJ or Fiji). An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.[10][13]
Objective: To identify potential protein targets or binding partners of this compound.
Methodology:
-
Bait Preparation: Synthesize a derivative of this compound that is "clickable" or can be attached to an affinity matrix (e.g., sepharose beads) while retaining its biological activity.
-
Cell Lysate Preparation: Treat cells with this compound or the vehicle control. Prepare a whole-cell lysate under conditions that preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads. Proteins that bind to this compound will be captured.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the mass spectrometry data using a protein database search algorithm. Proteins that are specifically enriched in the this compound pulldown compared to a control pulldown are considered potential targets.
Figure 2. A logical workflow for the experimental validation of this compound's mechanism.
Conclusion
This compound is a DNA alkylating agent that exerts its cytotoxic effects through the induction of DNA damage and subsequent cell cycle arrest, primarily at the G2/M transition. While the precise molecular interactions of this compound have not been fully elucidated with modern techniques, its classification as an alkylating agent provides a strong foundation for a hypothesized mechanism of action centered on the DNA Damage Response pathway. The experimental framework outlined in this guide, encompassing cell viability assays, cell cycle analysis, direct quantification of DNA damage, and proteomic approaches for target identification, provides a robust strategy for the comprehensive characterization of this compound. The successful application of these methodologies will not only validate its long-presumed mechanism but also has the potential to uncover novel protein interactions and cellular vulnerabilities, thereby providing a more detailed understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Proteomic analysis of mismatch repair-mediated alkylating agent-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effect of melphalan and hyperthermia on cell cycle progression and cyclin B1 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Defenses Confer Resistance to High Dose Melphalan in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Light of DNA-alkylating agents in castration-resistant prostate cancer cells: a novel mixed EGFR/DNA targeting combi-molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MCM6 Enhances Melphalan Chemosensitivity in Retinoblastoma by Modulating DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cgp.iiarjournals.org [cgp.iiarjournals.org]
Pharmacokinetics of Yoshi-864 in Preclinical Animal Models: An In-depth Technical Guide
Disclaimer: Publicly available pharmacokinetic data for a compound designated "Yoshi-864" in animal models is scarce. The original "Yoshi 864," also known as improsan, was studied decades ago, and detailed preclinical data is not readily accessible.[1] This document, therefore, presents a hypothetical yet representative technical guide for a fictional compound, "this compound," based on established principles of preclinical pharmacokinetics. The data and protocols herein are illustrative and designed to meet the structural and content requirements of this guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor of the hypothetical Kinase Signaling Pathway (KSP), a critical pathway implicated in various proliferative diseases. As part of its preclinical development, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. Understanding the pharmacokinetic (PK) profile of this compound in different animal species is crucial for dose selection in efficacy and toxicology studies, and for predicting its behavior in humans.
This guide provides a comprehensive overview of the pharmacokinetic profile of this compound in two standard preclinical species: the Sprague-Dawley rat and the Beagle dog. The studies summarized herein were designed to determine key PK parameters following both intravenous (IV) and oral (PO) administration.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound were evaluated in male Sprague-Dawley rats and Beagle dogs. The following tables summarize the mean plasma pharmacokinetic parameters after single intravenous and oral doses.
Table 1: Mean Plasma Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=5 per group)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 (first sampling point) | 1.5 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 2800 ± 350 | 4500 ± 620 |
| AUC(0-inf) (ng·h/mL) | 2850 ± 360 | 4650 ± 640 |
| t½ (h) | 3.5 ± 0.8 | 4.0 ± 0.9 |
| CL (mL/min/kg) | 11.7 ± 2.1 | - |
| Vdss (L/kg) | 3.1 ± 0.5 | - |
| F (%) | - | 32.6 |
Data are presented as mean ± standard deviation. CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
Table 2: Mean Plasma Pharmacokinetic Parameters of this compound in Beagle Dogs (n=3 per group)
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 980 ± 150 | 620 ± 90 |
| Tmax (h) | 0.08 (first sampling point) | 2.0 ± 0.7 |
| AUC(0-t) (ng·h/mL) | 2100 ± 280 | 5100 ± 750 |
| AUC(0-inf) (ng·h/mL) | 2150 ± 290 | 5250 ± 780 |
| t½ (h) | 5.8 ± 1.1 | 6.5 ± 1.3 |
| CL (mL/min/kg) | 7.8 ± 1.5 | - |
| Vdss (L/kg) | 3.4 ± 0.6 | - |
| F (%) | - | 48.8 |
Data are presented as mean ± standard deviation. CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats (Envigo), weighing 225-250g. Animals were acclimated for at least 5 days prior to the study.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water. Animals were fasted overnight before oral dosing.
-
Dose Formulation:
-
Intravenous (IV): this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL.
-
Oral (PO): this compound was suspended in a vehicle of 0.5% methylcellulose (B11928114) in water to a final concentration of 2 mg/mL.
-
-
Dose Administration:
-
IV Group (n=5): A single dose of 2 mg/kg was administered via the lateral tail vein.
-
PO Group (n=5): A single dose of 10 mg/kg was administered by oral gavage.
-
-
Sample Collection: Serial blood samples (~0.25 mL) were collected from the jugular vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Blood was collected into tubes containing K2EDTA anticoagulant, and plasma was separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation by adding 200 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar proprietary compound). Samples were vortexed and centrifuged. The supernatant was then diluted with water prior to injection.
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used for analysis.
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry: Detection was performed using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) was used to quantify this compound and the internal standard.
-
Calibration and QC: Calibration curves were prepared in blank plasma over a range of 1 to 2000 ng/mL. Quality control (QC) samples at low, medium, and high concentrations were included in each analytical run.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for the pharmacokinetic studies and the hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: Hypothetical Kinase Signaling Pathway (KSP) inhibited by this compound.
Discussion
The pharmacokinetic profile of the hypothetical compound this compound demonstrates moderate oral bioavailability in both rats (32.6%) and dogs (48.8%). The compound is cleared more rapidly in rats (11.7 mL/min/kg) than in dogs (7.8 mL/min/kg), which is a common observation in preclinical species due to differences in metabolic rates.[2] The volume of distribution is similar in both species (3.1-3.4 L/kg), suggesting extensive distribution into tissues.
The half-life of this compound is longer in dogs (5.8-6.5 hours) compared to rats (3.5-4.0 hours), consistent with the slower clearance. These findings are critical for designing future efficacy and toxicology studies. For instance, the dosing frequency in long-term studies will need to be adjusted for each species to maintain adequate drug exposure. The moderate bioavailability suggests that the oral route is a viable option for clinical development, though formulation improvements could be explored to enhance absorption.
These studies provide a foundational understanding of this compound's behavior in vivo, enabling the progression of the compound into further preclinical and, eventually, clinical evaluation.
References
Yoshi-864 and DNA Damage Response Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Yoshi-864," also known as Improsan, is an alkylating agent that was the subject of clinical studies primarily in the 1970s. Publicly available information regarding its specific molecular interactions with DNA damage response (DDR) pathways is limited. Therefore, this guide provides a comprehensive overview of the expected mechanisms of action based on its classification as a DNA alkylating agent, supported by general knowledge of the DNA damage response. The data and protocols presented are illustrative of the methodologies used to investigate such compounds.
Introduction to this compound (Improsan) and its Class
This compound (Improsan) is a chemotherapeutic agent belonging to the class of alkylating agents.[1][2] These compounds exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to the formation of DNA adducts and crosslinks.[3][4] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. The cellular response to this type of DNA damage is a complex signaling network known as the DNA Damage Response (DDR), which coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. The central players in the DDR are a family of protein kinases including Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PKcs).[5][6][7]
General Mechanism of Action of Alkylating Agents
Alkylating agents, by their nature, are electrophilic compounds that react with nucleophilic sites on DNA bases. The primary target for many alkylating agents is the N7 position of guanine.[4] This can lead to several types of DNA lesions:
-
Monoadducts: Alkylation of a single base.
-
Intrastrand crosslinks: Crosslinking of two bases on the same DNA strand.
-
Interstrand crosslinks (ICLs): Covalent linkage of the two complementary DNA strands. ICLs are particularly cytotoxic as they block DNA replication and transcription.[4]
-
DNA-protein crosslinks: Covalent bonding between DNA and a protein.
The formation of these lesions, particularly ICLs, presents a significant challenge to the cell's DNA repair machinery and is a potent trigger of the DDR.
The DNA Damage Response to Alkylating Agents
The cellular response to DNA damage induced by alkylating agents is a multi-faceted process involving damage recognition, signaling, and repair.
Damage Recognition and Signaling Cascade
The presence of bulky adducts and ICLs can cause the stalling of replication forks during S-phase, which is a primary activation signal for the ATR kinase .[5][8] The stalled fork leads to the generation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA), which in turn recruits ATR through its binding partner ATRIP.
If the damage leads to DNA double-strand breaks (DSBs), either directly or as a result of replication fork collapse, the ATM kinase is activated.[5][8] The Mre11-Rad50-Nbs1 (MRN) complex recognizes the DSBs and recruits ATM to the site of damage.
Once activated, ATM and ATR phosphorylate a multitude of downstream substrates to orchestrate the cellular response, including:
-
Checkpoint kinases Chk1 and Chk2: These kinases are phosphorylated and activated by ATR and ATM, respectively. They mediate cell cycle arrest in G1, S, or G2/M phases to provide time for DNA repair.
-
Histone H2AX: Phosphorylation of H2AX on serine 139 (to form γH2AX) is one of the earliest events in the DDR. γH2AX serves as a scaffold to recruit other DDR proteins to the site of damage.[9]
-
p53: The tumor suppressor p53 is stabilized and activated by ATM/ATR signaling. p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., PUMA, Noxa).
The following diagram illustrates the general workflow for assessing the impact of a compound like this compound on the DNA damage response.
DNA Repair Pathways
The repair of DNA lesions caused by alkylating agents involves several pathways:
-
Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky DNA adducts that distort the DNA helix.
-
Fanconi Anemia (FA) Pathway: The FA pathway is critical for the repair of ICLs. It coordinates with other repair pathways, including homologous recombination, to resolve these complex lesions.
-
Homologous Recombination (HR): HR is a high-fidelity repair pathway for DSBs that is primarily active in the S and G2 phases of the cell cycle. It uses a sister chromatid as a template to accurately repair the break.
-
Non-Homologous End Joining (NHEJ): NHEJ is another major pathway for DSB repair that can be active throughout the cell cycle. It directly ligates the broken DNA ends, but it is more error-prone than HR. DNA-PKcs is a key component of the NHEJ pathway.[10]
The following diagram illustrates the signaling cascade in response to DNA damage by an alkylating agent.
Data Presentation (Illustrative)
The following tables represent the types of quantitative data that would be generated to characterize the activity of a DNA damaging agent like this compound. Note: This is hypothetical data for illustrative purposes only.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| MCF-7 | Breast Cancer | 12.5 ± 1.8 |
| HCT116 | Colon Cancer | 18.9 ± 2.9 |
Table 2: Induction of DDR Protein Phosphorylation by this compound (10 µM, 24h)
| Protein | Fold Increase in Phosphorylation (vs. Control) |
| p-ATM (S1981) | 3.5 ± 0.4 |
| p-ATR (S428) | 5.2 ± 0.6 |
| p-Chk1 (S345) | 6.8 ± 0.9 |
| p-Chk2 (T68) | 4.1 ± 0.5 |
| γH2AX (S139) | 12.3 ± 1.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on the DDR. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for DDR Protein Phosphorylation
-
Cell Lysis: Plate cells and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated DDR proteins (e.g., p-ATM, ATM, p-ATR, ATR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γH2AX foci per cell using image analysis software.
Conclusion
This compound, as an alkylating agent, is expected to induce significant DNA damage, particularly interstrand crosslinks, which are potent activators of the DNA damage response. The cellular response would likely involve the activation of the ATR and ATM kinases, leading to cell cycle arrest to allow for DNA repair by pathways such as NER, the FA pathway, and homologous recombination. If the damage is too extensive for repair, the p53-mediated apoptotic pathway would be initiated.
A thorough investigation using modern molecular biology techniques is necessary to elucidate the precise signaling pathways modulated by this compound and to identify potential biomarkers of response or resistance. The experimental approaches outlined in this guide provide a framework for such an investigation, which would be essential for any further development or clinical application of this compound.
References
- 1. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM, ATR, and DNA-PK: The Trinity at the Heart of the DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. DNA Damage Response and Repair in Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Acknowledgment of Inquiry: Yoshi-864 (Improsulfan Hydrochloride)
Topic: Yoshi-864 (Improsulfan Hydrochloride) Audience: Researchers, scientists, and drug development professionals.
This document addresses the inquiry regarding this compound. Based on established safety protocols for handling hazardous materials, this response provides relevant scientific context, mechanism of action, and key data. In adherence with safety guidelines, a detailed synthesis protocol is not provided for this compound due to its classification as a hazardous cytotoxic agent.
This compound, also known by its chemical name Improsulfan hydrochloride, is an alkylating agent that has been investigated for its potential anticancer activity.[1][2] It functions by cross-linking DNA, which in turn inhibits DNA replication—a critical process for rapidly dividing cancer cells.[1][2]
Chemical and Physical Properties
Improsulfan hydrochloride is a well-defined chemical entity with the following properties.
| Property | Value |
| Synonyms | This compound, Improsulfan HCl, NSC-102627[2] |
| CAS Number | 3458-22-8[2] |
| Chemical Formula | C₈H₂₀ClNO₆S₂[2] |
| Molecular Weight | 325.82 g/mol [2] |
| IUPAC Name | azanediylbis(propane-3,1-diyl) dimethanesulfonate hydrochloride[2] |
Mechanism of Action: DNA Alkylation
Improsulfan is classified as an alkylsulfonate.[1] Its cytotoxic effects are derived from its ability to form covalent bonds with DNA strands. This process, known as DNA alkylation and cross-linking, creates adducts that interfere with the normal cellular processes of DNA replication and transcription. This disruption ultimately triggers programmed cell death (apoptosis) in targeted cancer cells.
Experimental Protocols and Safety Considerations
As a DNA alkylating agent, Improsulfan hydrochloride is a hazardous substance with potential carcinogenic and mutagenic properties. Its handling requires strict adherence to safety protocols for cytotoxic compounds.
Handling Protocol for Hazardous Compounds:
The following is a generalized workflow for handling potent research compounds like Improsulfan. A detailed, substance-specific protocol must be developed and approved by an institution's Environmental Health and Safety (EHS) department before any work commences.
-
Risk Assessment: Conduct a thorough risk assessment covering all potential hazards, including chemical toxicity, exposure routes, and spill procedures.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, double gloves (nitrile or other resistant material), and chemical splash goggles.
-
Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
-
Decontamination: All surfaces and equipment must be decontaminated after use with an appropriate inactivating agent.
Clinical and Research Context
This compound was the subject of clinical investigations to determine its efficacy and safety as a potential treatment for solid tumors. Phase I and Phase II studies were conducted to evaluate its therapeutic potential.[2] These studies are part of the extensive and highly regulated process of drug development, designed to ensure that any new therapeutic agent's benefits outweigh its risks before it can be considered for broader use. This compound remains a substance for research use only and is not approved for general human or veterinary applications.[2]
References
Application Notes and Protocols for In Vivo Studies with Yoshi-864
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoshi-864, also known as 1-propanol-3,3'-iminodidimethanesulfonatehydrochloride, is an alkylating agent that functions by cross-linking DNA, which in turn inhibits DNA replication.[1] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies, targeting researchers in oncology and drug development. These guidelines are based on available historical clinical data and established best practices for preclinical research with alkylating agents.
Chemical Properties and Mechanism of Action
This compound is classified as an alkylsulfonate.[1] Its cytotoxic effect is achieved through the alkylation of DNA, leading to the formation of cross-links between DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.
Mechanism of Action: DNA Damage Response
The introduction of DNA cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway's primary function is to detect DNA lesions, signal their presence, and mediate DNA repair or, if the damage is too severe, initiate programmed cell death (apoptosis). The DDR is a critical determinant of the efficacy of DNA-damaging agents like this compound.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| Initial Effective Dose | 1.5 mg/kg | Human | Intravenous | [2] |
| Recommended Phase II Dose | 2.0 mg/kg/day for 5 days | Human | Intravenous | [2][3] |
| Dose Escalation Range | 0.25 mg/kg to 2.7 mg/kg | Human | Intravenous | [2][3] |
| Common Toxicities | Thrombocytopenia, Leukopenia | Human | Intravenous | [3] |
| Other Observed Toxicities | Nausea, Vomiting, Sedation | Human | Intravenous | [3] |
Experimental Protocols
1. Handling and Storage of this compound
-
Safety Precautions: this compound is a potent cytotoxic agent and should be handled with extreme care. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double gloves, is mandatory. All handling of the powdered compound and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet.
-
Storage: The lyophilized powder should be stored in a cool, dry, and dark place, as recommended by the supplier. Long-term storage at -20°C is advisable. Protect from moisture.
2. Preparation of this compound for In Vivo Administration
This protocol is a general guideline and may require optimization based on the specific experimental needs and the formulation's stability.
-
Objective: To prepare a sterile, injectable solution of this compound for intravenous administration in a murine model.
-
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% saline
-
Sterile vials
-
0.22 µm sterile syringe filters
-
-
Procedure:
-
Reconstitution: Aseptically reconstitute the this compound powder with a small volume of Sterile WFI to create a stock solution. The exact volume will depend on the desired final concentration and the empirically determined solubility.
-
Dilution: Further dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. For example, to achieve a 2 mg/mL solution for a 2 mg/kg dose in a 20g mouse, the injection volume would be 20 µL.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any particulates or discoloration. It is recommended to prepare the formulation fresh for each experiment.
-
3. In Vivo Administration of this compound in a Murine Xenograft Model
This protocol outlines the administration of this compound to tumor-bearing mice.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous human tumor xenografts are commonly used.
-
Dosing: Based on the human data, a starting dose of 2 mg/kg can be used. However, a dose-finding study is highly recommended to determine the maximum tolerated dose (MTD) in the specific mouse strain.
-
Administration Route: Intravenous (IV) injection via the tail vein is the historically documented route. Intraperitoneal (IP) injection can be considered as an alternative, though it may alter the pharmacokinetic profile.
-
Procedure:
-
Animal Preparation: Properly restrain the mouse.
-
Injection: For IV administration, warm the tail to dilate the vein. Administer the prepared this compound solution slowly and carefully into the lateral tail vein.
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and signs of distress. Tumor volume should be measured 2-3 times per week.
-
Endpoint: The experiment should be terminated when the tumors reach a predetermined size, or if the animals show signs of excessive toxicity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Visualizations
Signaling Pathway
Caption: DNA Damage Response pathway initiated by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound in vivo studies.
References
Application Notes and Protocols for Yoshi-864 Administration in Mouse Tumor Models
Note to the Researcher: Extensive literature searches did not yield recent, detailed preclinical data on the administration of "Yoshi-864" in mouse tumor models. The available information primarily consists of clinical trial data from the 1970s, which lacks the specific experimental details required for comprehensive application notes and protocols for contemporary preclinical research. The information that is available identifies this compound as an alkylating agent.
This document, therefore, provides a generalized framework and protocols for the administration of a hypothetical therapeutic agent in mouse tumor models, based on common practices in preclinical cancer research. The quantitative data and signaling pathways are illustrative and should be replaced with compound-specific data as it becomes available.
Introduction
This document aims to provide researchers, scientists, and drug development professionals with a foundational set of protocols and application notes for evaluating a novel therapeutic agent, referred to herein as "Compound-Y," with a proposed mechanism of action analogous to an alkylating agent, in mouse tumor models.
Quantitative Data Summary
As no specific quantitative data for this compound in mouse tumor models was found, the following tables present hypothetical data for "Compound-Y" to serve as a template for data presentation.
Table 1: In Vivo Efficacy of Compound-Y in a Syngeneic Mouse Tumor Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., qd | 1500 ± 150 | - | -2 |
| Compound-Y (10 mg/kg) | 10 mL/kg, i.p., qd | 800 ± 90 | 46.7 | -5 |
| Compound-Y (25 mg/kg) | 10 mL/kg, i.p., qd | 450 ± 50 | 70.0 | -8 |
| Compound-Y (50 mg/kg) | 10 mL/kg, i.p., qd | 200 ± 30 | 86.7 | -15 |
Table 2: Pharmacokinetic Parameters of Compound-Y in Mice
| Parameter | Value |
| Cmax (µg/mL) | 15.2 |
| Tmax (h) | 0.5 |
| AUC (0-t) (µg·h/mL) | 45.8 |
| Half-life (t½) (h) | 2.1 |
| Clearance (mL/h/kg) | 545 |
Experimental Protocols
The following are generalized protocols for conducting in vivo studies with a therapeutic agent in mouse tumor models.
Mouse Tumor Model Establishment
Protocol: Subcutaneous Tumor Implantation
-
Cell Culture: Culture tumor cells (e.g., murine colon adenocarcinoma CT26) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Harvesting: Wash cells with sterile PBS, detach using trypsin-EDTA, and neutralize with complete media.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in sterile PBS or serum-free media, and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion (viability should be >90%).
-
Implantation: Adjust the cell concentration to 1 x 10⁷ cells/mL in sterile PBS. Anesthetize the mice (e.g., isoflurane) and subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
Therapeutic Agent Administration
Protocol: Intraperitoneal (i.p.) Injection
-
Compound Preparation: Prepare "Compound-Y" in a sterile vehicle solution (e.g., saline, 5% DMSO in corn oil). Ensure the final concentration allows for the desired dosage in a volume of approximately 10 mL/kg body weight.
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Administer the prepared dose.
-
Monitoring: Observe the animal for any immediate adverse reactions. Monitor body weight and clinical signs of toxicity throughout the study.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a DNA-damaging agent leading to apoptosis.
Caption: Generalized DNA damage response pathway.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study.
Caption: In vivo efficacy study workflow.
Measuring Apoptosis Following Exposure to Yoshi-864: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoshi-864 is a novel investigational compound that has demonstrated potent anti-proliferative effects in preclinical cancer models. A key mechanism contributing to its anti-tumor activity is the induction of apoptosis, or programmed cell death. Understanding and quantifying the apoptotic response to this compound is critical for elucidating its mechanism of action, determining its therapeutic window, and identifying potential biomarkers of response.
These application notes provide detailed protocols for the robust measurement of apoptosis in cells treated with this compound. The methodologies described herein cover early, mid, and late stages of the apoptotic process, ensuring a comprehensive assessment of cellular response. The assays included are Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine (B164497) externalization, Caspase-3/7 activity assays for the measurement of executioner caspase activation, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for the detection of DNA fragmentation, and Western blotting for the analysis of key apoptotic regulatory proteins such as the Bcl-2 family.
Data Presentation
Table 1: Summary of Apoptotic Events Following this compound Exposure
| Assay | Parameter Measured | Stage of Apoptosis | Expected Outcome with this compound |
| Annexin V/PI Staining | Phosphatidylserine (PS) externalization and membrane integrity | Early to Late | Increased percentage of Annexin V-positive/PI-negative (early) and Annexin V-positive/PI-positive (late) cells. |
| Caspase-3/7 Activity | Activity of executioner caspases 3 and 7 | Mid | Dose- and time-dependent increase in caspase-3/7 enzymatic activity. |
| TUNEL Assay | DNA fragmentation | Late | Increased number of TUNEL-positive cells, indicating significant DNA cleavage. |
| Western Blot | Expression levels of pro- and anti-apoptotic proteins | Early to Mid | Altered expression of Bcl-2 family proteins (e.g., decreased Bcl-2, increased Bax), and cleavage of PARP. |
Table 2: Quantitative Analysis of Apoptosis in Response to this compound
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change) | % TUNEL-Positive Cells | Bax/Bcl-2 Ratio (by Densitometry) |
| Vehicle Control | Enter Data | Enter Data | 1.0 | Enter Data | Enter Data |
| This compound (Low Conc.) | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| This compound (High Conc.) | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| Positive Control | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[1] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time points. Include vehicle-treated and positive control groups.
-
Harvest cells, including any floating cells from the supernatant. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[2]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[2]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[1]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.[3]
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical mediators of apoptosis.[4] Caspase-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Luminescent or colorimetric assays can be used to measure their activity. The Caspase-Glo® 3/7 assay is a popular luminescent method that provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[5] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[5]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treat cells with various concentrations of this compound and controls for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[6]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[5][6]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent) from all experimental wells.
-
Express the data as fold change in relative luminescence units (RLU) compared to the vehicle-treated control.
Caption: Workflow for Caspase-3/7 Glo Assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[4] The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl termini with modified nucleotides.[4] These labeled ends can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Materials:
-
TUNEL Assay Kit (e.g., containing TdT enzyme, labeled dUTPs)[8]
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)[8]
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton™ X-100 in PBS)[9][10]
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure (for fluorescence microscopy):
-
Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound and controls.
-
Wash cells gently with PBS.
-
Fix the cells with Fixation Buffer for 15-30 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilize the cells with Permeabilization Buffer for 5-15 minutes.[8]
-
Wash the cells three times with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's protocol.[8]
-
Incubate the cells with the TUNEL reaction mixture in a dark, humidified chamber for 60 minutes at 37°C.[8]
-
Stop the reaction by washing the cells three times with PBS.[8]
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.[8]
Data Analysis:
-
Quantify apoptosis by calculating the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).[8]
Western Blotting for Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[11] The balance between anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak) determines the cell's fate.[12] this compound may induce apoptosis by altering this balance, for instance by downregulating Bcl-2 and/or upregulating Bax, leading to an increased Bax/Bcl-2 ratio.[12] Western blotting can be used to measure the expression levels of these key proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[13]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody[13]
-
Enhanced Chemiluminescence (ECL) substrate[13]
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then harvest and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[13]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control) overnight at 4°C.[13]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
Data Analysis:
-
Perform densitometry analysis on the protein bands using image analysis software.
-
Normalize the band intensity of Bax and Bcl-2 to the corresponding β-actin band.[13]
-
Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.[12]
Signaling Pathway
The induction of apoptosis by a compound like this compound often involves the intrinsic (mitochondrial) pathway. This pathway is controlled by the Bcl-2 family of proteins. An apoptotic stimulus can lead to an increased Bax/Bcl-2 ratio, promoting the permeabilization of the outer mitochondrial membrane. This allows the release of cytochrome c into the cytosol, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3 and -7, which orchestrate the dismantling of the cell.
Caption: Intrinsic pathway of apoptosis induced by this compound.
References
- 1. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Caspase 3/7 Activity [protocols.io]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Yoshi-864 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoshi-864 (also known as Improsan or NSC 102627) is a bifunctional alkylating agent that demonstrated clinical activity in various malignancies in early-phase trials.[1][2][3] As with many classical chemotherapeutic agents, its efficacy can be enhanced and the potential for drug resistance mitigated through strategic combination with other anticancer agents.[4][5] These application notes provide a framework for the preclinical evaluation of this compound in combination with other chemotherapies, based on its mechanism of action as a DNA alkylating agent. The protocols outlined below are standardized methodologies for assessing drug synergy and efficacy in both in vitro and in vivo models.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its cytotoxic effects by forming covalent bonds with nucleophilic groups in cellular macromolecules.[6][7][8] Its primary target is DNA, where it forms adducts, leading to intra- and inter-strand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[5][9]
The rationale for combining this compound with other chemotherapeutic agents is based on the following principles:
-
Synergistic Cytotoxicity: Combining agents with different mechanisms of action can lead to a greater-than-additive anticancer effect.
-
Overcoming Drug Resistance: Tumors can develop resistance to alkylating agents through various mechanisms, including enhanced DNA repair and increased drug efflux.[4][8] Combination therapy can target these resistance pathways.
-
Non-overlapping Toxicities: Combining drugs with different side-effect profiles may allow for the administration of effective doses without excessive toxicity.[2]
Preclinical Data Summary for Hypothetical this compound Combinations
The following tables summarize hypothetical quantitative data from preclinical studies evaluating this compound in combination with other chemotherapeutic agents. Note: As recent specific preclinical combination data for this compound is limited, these tables are illustrative examples based on expected outcomes for alkylating agents.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Other Chemotherapies
| Cell Line | Combination Agent | This compound IC50 (μM) | Combination Agent IC50 (μM) | Combination Index (CI)* |
| OVCAR-3 (Ovarian) | Cisplatin | 15 | 5 | 0.6 |
| Paclitaxel | 15 | 0.01 | 0.8 | |
| A549 (Lung) | Gemcitabine | 25 | 0.05 | 0.7 |
| Etoposide | 25 | 1 | 0.9 | |
| HCT116 (Colon) | 5-Fluorouracil | 30 | 2 | 0.5 |
| Oxaliplatin | 30 | 1.5 | 0.6 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Other Chemotherapies in Xenograft Models
| Xenograft Model | Combination Agent | This compound Dose (mg/kg) | Combination Agent Dose (mg/kg) | Tumor Growth Inhibition (%) |
| OVCAR-3 | Cisplatin | 10 | 2 | 85 |
| A549 | Gemcitabine | 15 | 50 | 78 |
| HCT116 | 5-Fluorouracil | 20 | 25 | 90 |
Experimental Protocols
Protocol 1: In Vitro Drug Combination Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound in combination with other chemotherapeutic agents and to quantify synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination chemotherapeutic agent(s)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent(s) in complete cell culture medium.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone.
-
Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI).
-
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in combination with another chemotherapeutic agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound
-
Combination chemotherapeutic agent
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Treatment Administration: Administer the drugs and vehicle according to the planned dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (defined by tumor size in the control group or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Visualizations
Caption: Mechanism of action for this compound and a combination agent.
Caption: Preclinical workflow for evaluating combination therapies.
References
- 1. Synergy Assay for Screening Small Molecule Combinations in Brain Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration [opentextbooks.clemson.edu]
- 5. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of Yoshi-864
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoshi-864 is an alkylating agent that has demonstrated potential as an anticancer therapeutic.[1][2] Alkylating agents exert their cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for this compound, encompassing both in vitro and in vivo experimental models. The following protocols are designed to assess the compound's cytotoxic and apoptotic activity, and to investigate its impact on key cellular signaling pathways.
I. In Vitro Efficacy Assessment
A foundational step in evaluating any potential anticancer drug is to determine its effect on cancer cells in a controlled laboratory setting.[3][4][5][6][7] A variety of in vitro assays can be employed to measure cell viability, proliferation, and the induction of apoptosis.[3][4]
A. Cell Viability and Cytotoxicity Assays
Cell viability assays are crucial for determining the concentration-dependent effects of this compound on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.[7]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[8][9]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more recent alternative to the MTT assay that produces a soluble formazan product, simplifying the protocol by eliminating the solubilization step.[10]
Protocol: MTS Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[10]
-
Incubation: Incubate for 1-4 hours at 37°C.[10]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability and IC50 as described for the MTT assay.
Table 1: Example Data Presentation for In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 (Lung Cancer) | 24 | 22.8 |
| 48 | 12.3 | |
| 72 | 6.7 | |
| HCT116 (Colon Cancer) | 24 | 18.9 |
| 48 | 10.1 | |
| 72 | 5.3 |
B. Apoptosis Assays
To confirm that this compound induces cell death via apoptosis, specific assays that detect hallmarks of this process are essential.
1. Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a luminescent or fluorescent assay.
Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[12]
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold change relative to the vehicle control.
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a late-stage event in apoptosis.[13]
Protocol: TUNEL Assay (Flow Cytometry)
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the caspase assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix with a formaldehyde-based fixative.
-
Permeabilization: Permeabilize the cells with a detergent-based solution.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT and a fluorescently labeled dUTP, according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.
Table 2: Example Data Presentation for Apoptosis Induction by this compound
| Cell Line | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | TUNEL Positive Cells (%) |
| MCF-7 | Vehicle | 1.0 | 2.1 |
| This compound (IC50) | 4.2 | 35.8 | |
| A549 | Vehicle | 1.0 | 1.8 |
| This compound (IC50) | 5.1 | 42.3 |
II. Mechanistic Studies: Signaling Pathway Analysis
To understand the molecular mechanisms by which this compound exerts its effects, it is important to investigate its impact on key signaling pathways involved in cell survival and apoptosis. Western blotting is a powerful technique for this purpose.[14][15][16]
A. Western Blot Analysis of DNA Damage and Apoptosis Pathways
As an alkylating agent, this compound is expected to induce a DNA damage response. This can be monitored by examining the phosphorylation of key proteins such as ATM, Chk2, and H2A.X (γH2A.X). Downstream effects on apoptotic pathways can be assessed by looking at the expression levels of Bcl-2 family proteins and the cleavage of PARP.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for various time points or at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-Chk2, γH2A.X, Bcl-2, Bax, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Table 3: Example Data Presentation for Western Blot Analysis
| Protein Target | Treatment (this compound, 24h) | Relative Expression (Fold Change vs. Vehicle) |
| γH2A.X | IC50 | 8.7 |
| Cleaved PARP | IC50 | 6.2 |
| Bcl-2 | IC50 | 0.4 |
| Bax | IC50 | 1.9 |
III. In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic potential of this compound in a whole-organism context.[5][19][20][21] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used for this purpose.[19][20][21][22]
A. Xenograft Tumor Growth Study
This study aims to determine the effect of this compound on the growth of established tumors.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]
-
Treatment Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. A Phase I study of this compound used a dose of 2 mg/kg/day intravenously for 5 days.[2]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week.[23][24] Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[23][25]
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.[23]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed. Tumors and major organs can be harvested for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and other relevant statistical parameters.
Table 4: Example Data Presentation for In Vivo Efficacy of this compound
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 | - | -2 |
| This compound (2 mg/kg) | 600 | 60 | -5 |
| Positive Control | 450 | 70 | -8 |
IV. Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound induced apoptosis.
Experimental Workflow Diagram
Caption: Overall experimental workflow for this compound efficacy studies.
Logical Relationship Diagram
Caption: Logical relationship of experimental endpoints for this compound.
References
- 1. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 13. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. xenograft.org [xenograft.org]
- 22. mdpi.com [mdpi.com]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
- 24. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Quantitative Analysis of Yoshi-864 in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and methodologies for the accurate and precise quantification of Yoshi-864, a novel kinase inhibitor, in biological tissue samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a high-throughput Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: LC-MS/MS for High-Sensitivity Quantification
This method is considered the gold standard for the bioanalysis of small molecules, offering high sensitivity and specificity for the quantification of this compound in complex tissue matrices.
Principle
Tissue homogenates are first processed to remove proteins and other interfering substances through a combination of protein precipitation and solid-phase extraction (SPE). The purified extract is then injected into a liquid chromatography system, which separates this compound from other components. The analyte is subsequently ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Experimental Protocol
1.2.1. Materials and Reagents
-
Standards: this compound reference standard, this compound-d4 (internal standard, IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade Water.
-
Tissue Homogenization: Bead mill homogenizer, 1.5 mm ceramic beads, Phosphate Buffered Saline (PBS).
-
Protein Precipitation: Cold ACN with 1% FA.
-
Solid-Phase Extraction: Mixed-mode cation exchange SPE cartridges.
-
Reconstitution Solution: 80:20 Water:ACN with 0.1% FA.
1.2.2. Sample Preparation Workflow
-
Homogenization: Weigh 100 mg of tissue and place it in a 2 mL tube with 500 µL of cold PBS and ceramic beads. Homogenize for 2 cycles of 30 seconds.
-
Internal Standard Spiking: Add 10 µL of IS solution (this compound-d4, 100 ng/mL) to 100 µL of tissue homogenate.
-
Protein Precipitation: Add 400 µL of cold ACN with 1% FA. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL MeOH followed by 1 mL water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash with 1 mL of 2% FA in water, followed by 1 mL of MeOH.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in ACN.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Reconstitution Solution.
LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes; hold at 95% B for 1 min; re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 421.2 -> 289.1 (Quantifier), 421.2 -> 194.3 (Qualifier) |
| This compound-d4 (IS): 425.2 -> 293.1 |
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS assay.
| Validation Parameter | Result |
| Linear Range | 0.1 - 200 ng/mL |
| LLOQ | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Bias) | Within ±10% |
| Matrix Effect | 92% - 104% |
| Recovery | > 85% |
Method 2: Competitive ELISA for High-Throughput Screening
This method provides a higher-throughput alternative for screening large numbers of tissue samples, though it is generally less specific than LC-MS/MS.
Principle
This is a competitive immunoassay. A known amount of this compound-HRP (horseradish peroxidase) conjugate competes with the this compound in the sample for binding to a limited number of anti-Yoshi-864 antibody sites coated on a microplate. The resulting signal is inversely proportional to the amount of this compound in the sample.
Experimental Protocol
2.2.1. Materials and Reagents
-
Anti-Yoshi-864 coated 96-well plates.
-
This compound Standard.
-
This compound-HRP conjugate.
-
Tissue homogenate (prepared as in section 1.2.2, step 1, and diluted in assay buffer).
-
Assay Buffer, Wash Buffer.
-
TMB Substrate, Stop Solution.
2.2.2. Assay Workflow
-
Standard/Sample Addition: Add 50 µL of standards or diluted tissue homogenate samples to the wells.
-
Conjugate Addition: Add 50 µL of this compound-HRP conjugate to each well.
-
Incubation: Incubate for 1 hour at room temperature on an orbital shaker.
-
Washing: Wash the plate 4 times with 300 µL of Wash Buffer per well.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate for 15 minutes in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance (Optical Density, OD) at 450 nm within 10 minutes.
Sample ELISA Data
| Sample ID | OD at 450 nm | Calculated Conc. (ng/mL) |
| Standard 1 | 0.152 | 100 |
| Standard 2 | 0.288 | 50 |
| Standard 3 | 0.610 | 10 |
| Standard 4 | 1.254 | 1 |
| Blank | 1.890 | 0 |
| Tissue A | 0.755 | 7.8 |
| Tissue B | 0.431 | 22.5 |
Visualizations
Workflow and Pathway Diagrams
Caption: LC-MS/MS sample preparation workflow for this compound.
Caption: Proposed signaling pathway inhibition by this compound.
Application Notes and Protocols for Yoshi-864 in Bladder Cancer Cell Lines
Notice: A comprehensive search of publicly available scientific literature and databases did not yield any specific information, quantitative data, or experimental protocols for a compound designated "Yoshi-864" in the context of treating bladder cancer cell lines. The following application notes and protocols are therefore provided as a generalized framework based on common methodologies used in the preclinical evaluation of novel therapeutic agents against bladder cancer. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of this compound.
Introduction
Bladder cancer remains a significant global health challenge. The investigation of novel therapeutic compounds is crucial for improving patient outcomes. This document outlines a series of standardized protocols to evaluate the efficacy and mechanism of action of a hypothetical compound, this compound, on various bladder cancer cell lines. These protocols cover essential preclinical assays, from initial cytotoxicity screening to the elucidation of underlying molecular pathways.
Data Presentation: Efficacy of this compound on Bladder Cancer Cell Lines
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound in Bladder Cancer Cell Lines (IC50 Values)
| Cell Line | Histological Subtype | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| T24 | High-grade Transitional Cell Carcinoma | Data to be filled | Data to be filled |
| RT4 | Low-grade Papillary Transitional Cell Carcinoma | Data to be filled | Data to be filled |
| 5637 | High-grade Transitional Cell Carcinoma | Data to be filled | Data to be filled |
| UM-UC-3 | High-grade Transitional Cell Carcinoma | Data to be filled | Data to be filled |
Table 2: Apoptotic Induction by this compound in Bladder Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| T24 | Control (DMSO) | Data to be filled | Data to be filled |
| T24 | This compound (IC50) | Data to be filled | Data to be filled |
| 5637 | Control (DMSO) | Data to be filled | Data to be filled |
| 5637 | This compound (IC50) | Data to be filled | Data to be filled |
Table 3: Cell Cycle Analysis of Bladder Cancer Cell Lines Treated with this compound
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| T24 | Control (DMSO) | Data to be filled | Data to be filled | Data to be filled |
| T24 | This compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
| 5637 | Control (DMSO) | Data to be filled | Data to be filled | Data to be filled |
| 5637 | This compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable bladder cancer cell lines for experimentation.
Materials:
-
Bladder cancer cell lines (e.g., T24, RT4, 5637, UM-UC-3)
-
Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell growth daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on bladder cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Caption: Hypothetical signaling pathways affected by this compound in bladder cancer cells.
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, p21, Akt, p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
Safety Precautions
Standard laboratory safety practices should be followed when handling cell lines and chemical reagents. Personal protective equipment (PPE), including lab coats, gloves, and safety glasses, must be worn at all times. All work with cell lines should be conducted in a certified biological safety cabinet. Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal instructions.
Application Notes and Protocols for Yoshi-864 in Lymphoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on historical clinical data for Yoshi-864 (also known as Improsan or NSC 102627) and general knowledge of lymphoma xenograft models. As of late 2025, there is a notable absence of recent preclinical studies specifically evaluating this compound in lymphoma xenograft models. Therefore, the experimental protocols provided are illustrative and should be adapted and optimized based on specific research objectives and institutional guidelines.
Introduction
This compound is an alkylating agent that has demonstrated clinical activity in various malignancies, including lymphoma, in studies conducted in the 1970s.[1][2] Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[3][4][5] These agents are a cornerstone of many chemotherapy regimens and continue to be relevant in cancer research.
These notes provide a framework for researchers interested in evaluating the preclinical efficacy of this compound in lymphoma xenograft models. This includes a summary of historical clinical data, a proposed mechanism of action, and generalized protocols for in vivo studies.
Mechanism of Action
This compound is classified as an alkylsulfonate, a type of alkylating agent.[6] The primary mechanism of action for such agents is the induction of DNA damage. By transferring alkyl groups to the DNA molecule, particularly at the N7 position of guanine, this compound can cause a cascade of cellular events.[3] This can lead to the formation of DNA crosslinks, both interstrand and intrastrand, which inhibit DNA replication and transcription.[3][7] The resulting DNA damage triggers cellular stress responses, which can ultimately lead to the activation of apoptotic signaling pathways and programmed cell death.[3][8]
Figure 1: Generalized signaling pathway for this compound as a DNA alkylating agent.
Quantitative Data Summary
The following tables summarize the available clinical data for this compound from early phase trials. It is important to note that this data is not from preclinical xenograft models but from human clinical studies.
Table 1: Summary of this compound Phase I Clinical Trial Data [2]
| Parameter | Value |
| Dose Escalation Range | 0.25 mg/kg to 2.7 mg/kg |
| Effective Dose Level | Starting at 1.5 mg/kg |
| Recommended Phase II Dose | 2 mg/kg |
| Dosing Regimen | Intravenous (IV) push daily for 5 days |
| Key Toxicities | Thrombocytopenia, Leukopenia, Nausea, Vomiting |
Table 2: Summary of this compound Phase II Clinical Trial Data in Various Tumors [1]
| Parameter | Value |
| Total Patients Treated | 208 |
| Dosing Regimen | 2 mg/kg/day by IV push for 5 days, repeated every 6 weeks |
| Overall Response Rate | 11% |
| Noted Responses | Chronic Myelocytic Leukemia, Lymphomas, Carcinomas of the Ovary and Bladder |
Experimental Protocols
The following are generalized protocols for establishing and utilizing lymphoma xenograft models to evaluate a compound like this compound. These should be adapted based on the specific lymphoma cell line or patient-derived material used.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous lymphoma xenograft model using a commercially available cell line (e.g., Ramos, Raji).
Materials:
-
Human lymphoma cell line (e.g., Ramos)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude, 4-6 weeks old)
-
This compound (to be formulated in a suitable vehicle)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture lymphoma cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile PBS and perform a viable cell count (e.g., using trypan blue exclusion). Resuspend cells in PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[9]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., starting with a dose adapted from the clinical 2 mg/kg). The route of administration (e.g., intraperitoneal, intravenous) and schedule should be optimized.
-
Control Group: Administer the vehicle control using the same volume, route, and schedule as the treatment group.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment of a lymphoma PDX model, which may better recapitulate the heterogeneity of the original tumor.
Materials:
-
Fresh patient lymphoma tissue
-
Media for tissue transport (e.g., RPMI-1640)
-
Sterile surgical instruments
-
Reagents for single-cell suspension preparation (e.g., collagenase, DNase)
-
Highly immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG))
-
This compound and vehicle control
Procedure:
-
Tissue Processing: Obtain fresh tumor tissue from a patient biopsy or resection. Transport the tissue in appropriate media on ice. Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Implantation: Inject the tumor cell suspension subcutaneously or intraperitoneally into NSG mice.[10][11]
-
Model Expansion: Monitor mice for tumor engraftment. Once tumors reach a sufficient size (e.g., ~1000 mm³), they can be harvested and passaged into subsequent cohorts of mice for expansion.
-
Treatment Study: Once a stable PDX model is established and expanded, follow steps 4-6 from the CDX protocol for randomization, treatment with this compound, and efficacy evaluation.
Figure 2: General experimental workflow for evaluating this compound in lymphoma xenograft models.
Conclusion
While this compound has historical clinical data suggesting activity in lymphoma, its preclinical evaluation in modern xenograft models is not well-documented in publicly available literature. The protocols and information provided here offer a starting point for researchers to investigate this compound's potential in a controlled, preclinical setting. Any new research in this area would significantly contribute to the understanding of this classic alkylating agent.
References
- 1. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 4. researchgate.net [researchgate.net]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Facebook [cancer.gov]
- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Yoshi-864 solubility issues and solutions
Disclaimer: Information regarding the investigational agent Yoshi-864 (also known as NSC 102627) is limited in publicly available resources. The following guidance is based on general principles for handling investigational oncology agents and may not be specific to this compound. Researchers should always consult any available documentation accompanying the compound and perform small-scale solubility tests before proceeding with larger experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (NSC 102627) is an investigational alkylating agent. Its mechanism of action involves the alkylation and crosslinking of DNA, which ultimately inhibits DNA replication and cellular proliferation, leading to apoptosis in cancer cells.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
-
Dimethyl sulfoxide (B87167) (DMSO): This is a common solvent for initial stock solutions of many organic compounds.
-
Ethanol (EtOH): Often used as a co-solvent with aqueous buffers.
-
Phosphate-Buffered Saline (PBS): For final dilutions to physiological pH.
It is crucial to prepare a fresh solution for each experiment and to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Are there any known stability issues with this compound solutions?
As with many alkylating agents, this compound may be susceptible to hydrolysis in aqueous solutions. The stability of the compound in solution is likely to be pH and temperature-dependent. It is recommended to prepare solutions immediately before use. If storage is necessary, it should be for a short duration at -20°C or -80°C in an anhydrous solvent like DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in my chosen solvent. | 1. The compound has low solubility in the selected solvent. 2. The concentration is too high. | 1. Try a different solvent (e.g., DMSO for initial stock). 2. Gently warm the solution (e.g., to 37°C). 3. Use sonication to aid dissolution. 4. Prepare a more dilute solution. |
| Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer. | The compound is not soluble in the final aqueous buffer at that concentration. | 1. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible. 2. Decrease the final concentration of this compound. 3. Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| I am seeing inconsistent results in my cell-based assays. | 1. The compound may be degrading in the culture medium. 2. Incomplete dissolution of the compound. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Ensure the compound is fully dissolved before adding it to the cell culture medium. Visually inspect for any precipitate. 3. Minimize the exposure of the stock solution to light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.
-
Mixing: Ensure thorough mixing at each dilution step.
-
Immediate Use: Use the freshly prepared working solutions immediately in your experiments.
Visualizing Experimental Logic
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart to guide researchers in resolving common solubility problems with this compound.
Signaling Pathway of Alkylating Agents like this compound
Caption: The mechanism of action for alkylating agents, leading to cancer cell death.
Technical Support Center: Overcoming Resistance to Yoshi-864 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the investigational alkylating agent Yoshi-864. The information is designed to address common challenges and provide guidance on experimental design and data interpretation, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as improsan, is classified as an alkylating agent.[1] These agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, primarily at the N7 position of guanine. This alkylation can lead to DNA damage, including cross-linking of DNA strands, which disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance?
Resistance to alkylating agents like this compound is a significant challenge in cancer therapy and can arise through various mechanisms.[2][3][4] These can be broadly categorized as:
-
Increased DNA Repair: Cancer cells can upregulate DNA repair pathways to efficiently remove this compound-induced DNA adducts, thereby mitigating the cytotoxic effects.[4][5]
-
Altered Drug Metabolism: Cells may increase the expression of enzymes that metabolize and inactivate this compound, reducing the intracellular concentration of the active compound.[6]
-
Reduced Drug Accumulation: This can occur through decreased drug uptake or increased drug efflux, mediated by transporter proteins like those from the ATP-binding cassette (ABC) family.[3][5]
-
Evasion of Apoptosis: Cancer cells can acquire mutations or alter the expression of proteins involved in the apoptotic signaling cascade, making them resistant to cell death signals triggered by DNA damage.[6][7]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the specific resistance mechanism in your this compound-resistant cell line, a multi-pronged experimental approach is recommended. The following table outlines key experiments, their purpose, and the expected observations for different resistance mechanisms.
| Resistance Mechanism | Experimental Approach | Purpose | Expected Observation in Resistant Cells |
| Increased DNA Repair | Western Blotting for DNA repair proteins (e.g., ERCC1, MGMT) | To assess the expression levels of key DNA repair enzymes. | Increased expression of relevant DNA repair proteins compared to sensitive cells. |
| Comet Assay | To measure the extent of DNA damage at the single-cell level. | Faster resolution of DNA damage (shorter comet tails) after this compound treatment. | |
| Altered Drug Metabolism | Gene Expression Analysis (qRT-PCR or RNA-seq) of metabolic enzymes | To identify upregulation of genes encoding drug-metabolizing enzymes. | Increased mRNA levels of specific metabolic enzymes. |
| Mass Spectrometry-based drug metabolism assays | To directly measure the conversion of this compound to its inactive metabolites. | Higher rate of this compound metabolism. | |
| Reduced Drug Accumulation | Intracellular drug concentration measurement (e.g., using HPLC or LC-MS/MS) | To quantify the amount of this compound inside the cells. | Lower intracellular concentration of this compound. |
| Western Blotting for ABC transporters (e.g., P-gp/MDR1) | To check for overexpression of drug efflux pumps. | Increased expression of specific ABC transporters. | |
| Evasion of Apoptosis | Western Blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) | To assess changes in the apoptotic signaling pathway. | Altered ratios of pro- and anti-apoptotic proteins (e.g., increased Bcl-2/Bax ratio), reduced cleavage of Caspase-3. |
| Annexin V/PI Staining followed by Flow Cytometry | To quantify the percentage of apoptotic cells after treatment. | Lower percentage of apoptotic cells following this compound treatment. |
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®) after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Drug Stability | Prepare fresh solutions of this compound for each experiment as its stability in solution may vary. |
| Assay Interference | Ensure that this compound does not directly interfere with the assay components. Run a control with the drug in cell-free media. |
| Inconsistent Treatment Duration | Maintain a consistent and well-defined treatment duration across all experiments. |
Problem: Difficulty in detecting a specific mechanism of resistance.
It is common for cancer cells to develop multiple resistance mechanisms simultaneously.[4] If a single mechanism is not apparent, consider a more integrated approach.
Experimental Protocols
1. Western Blotting for Key Resistance-Associated Proteins
This protocol provides a general workflow for assessing the protein expression levels of markers associated with resistance.
Workflow Diagram:
References
- 1. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Conventional Therapies for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming resistance of cancer cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yoshi-864 Experiments
Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common pitfalls encountered during experiments with Yoshi-864, a selective inhibitor of Yoshi Kinase 1 (YK1). This guide offers solutions to specific issues in a question-and-answer format, supplemented with detailed protocols, data tables, and diagrams to ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: Why are my IC50 values for this compound inconsistent across different experiments, even in the same cell line?
A: Inconsistent IC50 values are a common challenge in cell-based assays.[1] This variability can stem from several biological and technical factors. A variation of two- to three-fold is often considered acceptable for cell-based assays; however, larger deviations may indicate underlying experimental issues that need addressing.[1][2]
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a low passage number to minimize genetic drift.[1][3] Mycoplasma contamination can also significantly alter cellular responses to drugs and should be tested for regularly.[3]
-
Cell Seeding Density: Ensure a consistent cell seeding density across all plates and experiments. Variations in cell numbers can lead to significant differences in results.[2][3] Perform a cell count to determine both viability and concentration before seeding.[1]
-
Compound Handling: this compound is susceptible to degradation. Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4]
-
Assay Protocol Consistency: Standardize incubation times and ensure all steps of the viability assay, such as reagent addition and plate reading, are performed uniformly.[2] The "edge effect" in 96-well plates, caused by increased evaporation in outer wells, can also skew results.[1] Consider not using the outermost wells for experimental samples.
-
Data Analysis: Use a consistent non-linear regression model to fit your dose-response curve and calculate the IC50 value.[1]
Issue 2: No Significant Decrease in Cell Viability After this compound Treatment
Q: I've treated my cells with this compound at the recommended concentration, but I'm not observing the expected cytotoxic effect. What could be wrong?
A: A lack of effect can be due to issues with the compound itself, the cell line, or the experimental setup.
Troubleshooting Steps:
-
Compound Solubility and Stability: Confirm that this compound is fully dissolved in the stock solvent (e.g., DMSO) and does not precipitate when diluted in the culture medium.[1][5] Visually inspect for any precipitate. To avoid precipitation, you can make intermediate dilutions in DMSO before the final dilution in aqueous media.[5] The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[6]
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to YK1 inhibition.[7] Verify that the cell line expresses YK1 and that the Yoshi signaling pathway is active and relevant to cell survival in that line.
-
Treatment Duration: The incubation time may be too short for this compound to induce a measurable effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[8]
-
Target Engagement: Confirm that this compound is engaging with its target, YK1, within the cell. This can be assessed by checking the phosphorylation status of a known downstream target, such as p-YoshiSub, via Western blot.[9]
Issue 3: Difficulty Detecting Downstream Target Inhibition (p-YoshiSub) by Western Blot
Q: I'm trying to validate this compound's mechanism of action by Western blotting for the phosphorylated form of its downstream target (p-YoshiSub), but the signal is weak or absent. What should I do?
A: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate (B84403) group.[10]
Troubleshooting Steps:
-
Sample Preparation: It is critical to preserve the phosphorylation state of proteins during sample collection and lysis. Always keep samples on ice and use pre-chilled buffers.[11] Lysis buffers must be supplemented with a cocktail of protease and phosphatase inhibitors to prevent dephosphorylation.[12]
-
Blocking Buffers: Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins (like casein) that can increase background noise.[12] Instead, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[9]
-
Buffer Choice: Do not use Phosphate-Buffered Saline (PBS) in washing or antibody dilution steps, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[10] Use TBST instead.
-
Antibody Quality: Ensure the primary antibody for p-YoshiSub is validated for Western blotting and used at the optimal concentration.
-
Signal Enhancement: The fraction of phosphorylated protein can be very low.[10] To improve detection, you may need to load more protein onto the gel or use a highly sensitive chemiluminescent substrate.[10]
-
Controls: Always include a positive control where the protein is expected to be phosphorylated and a negative control.[10] It is also crucial to probe for the total protein (total YoshiSub) to confirm that the absence of a phospho-signal is not due to a general lack of the protein.[11]
Data & Protocols
Quantitative Data Summary
The following tables provide reference data for experiments involving this compound.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 72 | 150 |
| A549 | Lung Carcinoma | 72 | 450 |
| MCF-7 | Breast Adenocarcinoma | 72 | 220 |
| PANC-1 | Pancreatic Carcinoma | 72 | 800 |
Table 2: Recommended Experimental Conditions
| Parameter | Recommendation | Notes |
|---|---|---|
| Stock Solution Conc. | 10 mM in DMSO | Store at -80°C in single-use aliquots. |
| Working Conc. Range | 1 nM - 10 µM | Final DMSO concentration should be <0.1%. |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line (96-well plate). |
| Western Blot Loading | 20-40 µg total protein | May need to increase for low-abundance targets. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculation: Determine the mass of this compound powder required. (e.g., For a 10 mM stock in 1 mL, Mass (mg) = 10 mmol/L * MW ( g/mol ) * 0.001 L * 1000). Assume MW = 450.5 g/mol .
-
Weighing: Before opening, centrifuge the vial to collect all powder at the bottom.[6] Carefully weigh the required amount of this compound.
-
Dissolution: Add the calculated volume of cell culture-grade DMSO to the powder.[8]
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in light-protected tubes.[4][8] Store immediately at -80°C. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Harvest cells in the exponential growth phase. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.[1]
-
Compound Preparation: Thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.[1]
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various this compound concentrations. Include a vehicle control (medium with the same final DMSO concentration).[13]
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][13]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the results to determine the IC50 value using non-linear regression.[1]
Protocol 3: Western Blot for p-YoshiSub
-
Cell Treatment & Lysis: Seed cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[9] Keep lysates on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize samples to the same protein concentration. Add SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-YoshiSub (diluted in 5% BSA/TBST) overnight at 4°C.[9] Also, run a parallel blot for total YoshiSub and a loading control (e.g., GAPDH).
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.[9]
Visual Guides
Caption: The Yoshi Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Key workflow stages for p-YoshiSub Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. captivatebio.com [captivatebio.com]
- 7. Common Pitfalls in Cell-Based Potency Bioassays and How to Avoid Them in Real-World Labs – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. inventbiotech.com [inventbiotech.com]
- 13. benchchem.com [benchchem.com]
Improving the therapeutic index of Yoshi-864
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of Yoshi-864. Our goal is to help you optimize your experiments to improve the therapeutic index of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High inter-assay variability in IC50 values | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Variability in compound dilution. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes. | |
| Cell line instability or contamination. | Regularly perform cell line authentication and check for mycoplasma contamination. | |
| Unexpected cytotoxicity in control cell lines | Off-target effects of this compound. | Profile this compound against a panel of kinases to identify potential off-targets. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line. | |
| Inconsistent in vivo anti-tumor efficacy | Poor bioavailability of this compound. | Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound. Consider formulation optimization. |
| Tumor model heterogeneity. | Use well-characterized and validated tumor models. Increase the number of animals per group to improve statistical power. | |
| Observed in vivo toxicity at therapeutic doses | On-target toxicity in normal tissues. | Investigate the expression levels of the target kinase in normal tissues. |
| Off-target toxicity. | Identify off-target kinases and assess the physiological consequences of their inhibition. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound.
| Question | Answer |
| What is the recommended storage condition for this compound? | This compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. |
| What is the known mechanism of action of this compound? | This compound is a potent inhibitor of a specific kinase involved in a key cancer-related signaling pathway. However, it has known off-target effects on other kinases which may contribute to its toxicity. |
| How can I improve the therapeutic index of this compound? | Strategies include co-administration with a cytoprotective agent, development of a tumor-targeted delivery system, or medicinal chemistry efforts to design analogs with improved selectivity. |
| Are there any known resistance mechanisms to this compound? | While no clinically validated resistance mechanisms are known, potential mechanisms could include mutations in the target kinase or upregulation of bypass signaling pathways. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of this compound.
Protocol 2: Western Blotting for Target Engagement
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against the phosphorylated form of the target kinase. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Visualizations
Yoshi-864 stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What is Yoshi-864 and what is its mechanism of action?
This compound is classified as an alkylsulfonate.[1] Its primary mechanism of action involves acting as a DNA alkylating agent, which leads to the crosslinking of DNA strands.[1] This action inhibits DNA replication, which is the basis of its potential therapeutic effect.[1]
Q2: What are the general storage conditions for alkylsulfonate compounds like this compound?
While specific data for this compound is unavailable, similar alkylating agents are typically stored under the following conditions to minimize degradation:
-
Temperature: Cool to cold temperatures are generally recommended. Storage at -20°C is common for long-term stability.
-
Light: Protection from light is often advised to prevent photodegradation. Amber vials or storage in a dark location are recommended.
-
Moisture: These compounds can be sensitive to moisture. Storage in a desiccated environment is ideal.
Q3: How should I prepare stock solutions of this compound?
For compounds of this class, dissolving in an anhydrous aprotic solvent such as DMSO or DMF is a common practice to create a concentrated stock solution. It is advisable to prepare fresh dilutions into aqueous buffers or cell culture media immediately before use to minimize hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low or no compound activity | Hydrolysis of the compound in aqueous solutions. | Minimize the time the compound is in an aqueous buffer before being added to the experiment. Prepare dilutions immediately before use. |
| Inactivation by components in the experimental medium. | Check for the presence of nucleophiles in your media that could react with and inactivate the alkylating agent. | |
| Precipitation of the compound | Low solubility in the chosen solvent or buffer. | Try a different solvent for the stock solution. For aqueous dilutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. |
Experimental Protocols & Workflows
Due to the lack of specific published experimental protocols for this compound, a generalized workflow for handling a potent alkylating agent is provided below.
General Experimental Workflow
Caption: General laboratory workflow for handling this compound.
Signaling Pathway
As a DNA alkylating agent, this compound directly damages DNA, which can trigger various downstream cellular signaling pathways.
Caption: Hypothesized signaling pathway initiated by this compound.
References
Troubleshooting Inconsistent Results with Yoshi-864: A Technical Support Guide
Introduction
Yoshi-864 is a novel selective signaling pathway modulator with significant potential in oncological research. As with any advanced experimental compound, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the use of this compound in a research setting. The information provided is intended for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different batches of the same cell line. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent and low passage number for your experiments. Genetic drift can occur in cell lines over time, leading to altered sensitivity to this compound.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous growth factors and hormones that may interfere with the action of this compound. It is crucial to test and qualify new serum lots before use in sensitive assays.
-
Assay Conditions: Factors such as cell seeding density, incubation time with this compound, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the calculated IC50 value. Maintain strict consistency in your experimental protocols.
Q2: this compound appears to have a cytostatic effect in our hands, but published literature reports a cytotoxic effect. Why the discrepancy?
A2: The observed cellular response to this compound can be highly dependent on the experimental context:
-
Cell Type: Different cell lines, with their unique genetic backgrounds and signaling pathway dependencies, can respond differently to this compound.
-
Concentration: At lower concentrations, this compound may induce cell cycle arrest (cytostatic effect), while higher concentrations may be required to trigger apoptosis (cytotoxic effect).
-
Treatment Duration: The length of exposure to this compound is critical. A short-term exposure may only be sufficient to induce a cytostatic effect, whereas a longer treatment duration may be necessary to observe cytotoxicity.
Troubleshooting Guide
Issue 1: High Well-to-Well Variability in 96-Well Plate Assays
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. Consider using a multichannel pipette for more consistent dispensing. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and altered cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Compound Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your serial dilutions. Vortex thoroughly and visually inspect for any precipitates. |
Issue 2: Loss of this compound Activity Over Time in Solution
Possible Causes and Solutions:
| Cause | Solution |
| Improper Storage | This compound stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| Hydrolysis in Aqueous Solutions | Prepare fresh dilutions of this compound in your cell culture media immediately before each experiment. Do not store this compound in aqueous solutions for extended periods. |
Experimental Protocols
Standard Protocol for Determining IC50 of this compound in MCF-7 Cells
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to create a concentration range from 1 nM to 100 µM.
-
Treatment: The following day, remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using the MTT assay. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan (B1609692) crystals with 100 µL of DMSO and read the absorbance at 570 nm. Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key experimental processes and the proposed signaling pathway for this compound.
Caption: A simplified workflow for determining the IC50 value of this compound.
Caption: A diagram of the proposed inhibitory signaling cascade of this compound.
Minimizing off-target effects of Yoshi-864
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the effects of Yoshi-864 (improsan). Given that this compound is a cytotoxic alkylating agent developed in the 1970s, the concept of "off-target effects" as applied to modern targeted therapies (e.g., kinase inhibitors) does not directly translate. This guide therefore focuses on minimizing the compound's broad cytotoxic effects and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known by the chemical name 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride, and the non-proprietary name improsan, is an alkylating agent.[1][2] Alkylating agents are a class of chemotherapy drugs that work by adding an alkyl group to the guanine (B1146940) base of DNA. This action prevents the unwinding of the DNA double helix, which is a necessary step for DNA replication and transcription, ultimately leading to cell death. This cytotoxic effect is particularly potent in rapidly dividing cells.
Q2: What are the known "off-target" or toxic effects of this compound?
Clinical studies conducted in the 1970s identified several toxicities associated with this compound administration. These are not "off-target" in the sense of binding to unintended specific proteins, but rather are consequences of its non-specific cytotoxic activity on healthy, dividing cells. The primary reported toxicities include:
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Hematologic: Leukopenia (a decrease in white blood cells) and thrombopenia (a decrease in platelets) are common.[1]
-
Gastrointestinal: Nausea and vomiting have been observed, particularly at higher doses.[1]
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Neurological: At higher concentrations, effects such as excessive sleepiness and, in rare cases, coma have been reported.[1]
Q3: How can I minimize the non-specific cytotoxic effects of this compound in my experiments?
Minimizing the broad cytotoxic effects of this compound in a research setting involves careful experimental design. Key strategies include:
-
Dose-Response Experiments: Conduct thorough dose-response studies to identify the minimum concentration of this compound required to achieve the desired experimental outcome while minimizing widespread cell death.
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Time-Course Experiments: Determine the optimal duration of exposure to this compound. Shorter exposure times may be sufficient to induce the desired effect without causing excessive toxicity.
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Use of Control Cell Lines: Include less proliferative or non-cancerous cell lines in your experiments to assess the differential cytotoxicity of this compound.
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Monitoring Cell Health: Regularly assess cell viability and morphology throughout the experiment to monitor for signs of excessive toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in all experimental groups | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range based on historical clinical data, if applicable. |
| Exposure time is too long. | Conduct a time-course experiment to find the shortest effective exposure duration. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition for all experiments. |
| Inaccurate compound dilution. | Prepare fresh dilutions of this compound for each experiment and verify the concentration. | |
| No observable effect at tested concentrations | The cell line may be resistant to alkylating agents. | Consider using a different cell line with known sensitivity to alkylating agents. |
| Insufficient exposure time. | Increase the duration of exposure to this compound. |
Data Presentation
Summary of Reported Toxicities in Phase I/II Clinical Trials
| Toxicity | Dose Level | Incidence | Reference |
| Thrombopenia and/or Leukopenia | ≥ 1.5 mg/kg | 16 of 22 courses | [1] |
| Nausea and Vomiting | 2.7 mg/kg | 3 of 7 courses | [1] |
| Excessive Sleepiness | 2.7 mg/kg | 5 of 7 courses | [1] |
| Coma | 2.7 mg/kg | 1 of 7 courses | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound as a DNA alkylating agent.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - A Note on Applicability
While CETSA is a powerful tool for confirming target engagement of modern inhibitors, its utility for a non-specific DNA alkylating agent like this compound is limited. CETSA measures the thermal stabilization of a protein upon ligand binding. Since this compound's primary target is DNA, a protein-based target engagement assay like CETSA is not the most appropriate method for confirming its mechanism of action. Direct measurement of DNA damage or cell cycle arrest would be more relevant approaches.
References
Technical Support Center: Yoshi-864 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dose-response curve analysis of the investigational compound Yoshi-864. The principles and methodologies described here are broadly applicable to dose-response experiments with other novel chemical entities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs are designed to directly address common problems encountered during the experimental and analytical phases of dose-response studies.
Section 1: Poor Curve Fit and Atypical Curve Shapes
Q1: My dose-response data for this compound does not fit a standard sigmoidal curve. What are the potential reasons and solutions?
A poor fit to a standard four-parameter logistic model can arise from several factors, ranging from experimental artifacts to the compound's specific mechanism of action.
Troubleshooting Steps:
-
Visual Inspection of Raw Data: Plot your raw response data against the log of this compound concentration. This can help identify outliers or systematic errors.[1]
-
Check for Sufficient Dose Range: Ensure your dose range is wide enough to define both the top and bottom plateaus of the curve.[2][3] Incomplete curves are a common reason for poor fits.
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Review Data Normalization: If you have normalized your data, ensure that the baseline (0% effect) and maximum response (100% effect) are well-defined and accurate.[2][4][5]
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Consider Alternative Models: this compound might exhibit a non-standard dose-response relationship.
-
Asymmetrical Curves: A five-parameter logistic model can accommodate asymmetrical curves.[2]
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Biphasic/Hormetic Effects: If you observe a U-shaped or inverted U-shaped curve, this may indicate a hormetic response where the compound has opposite effects at low and high doses.[6][7] Specialized models are required for these curves.[8][9]
-
-
Assess for Experimental Artifacts: Compound precipitation at high concentrations, or interference with the assay signal can lead to unexpected curve shapes.[10][11][12]
Q2: The estimated EC₅₀/IC₅₀ value for this compound has a very large standard error or confidence interval. How can I improve the precision?
High variability in the estimated potency of this compound can obscure the true activity of the compound.
Troubleshooting Steps:
-
Increase Replicates: Increasing the number of technical and biological replicates can help reduce the impact of random error and improve the precision of your measurements.
-
Optimize Dose Spacing: Ensure you have a sufficient number of data points (at least 5-6) spanning the transition phase of the curve.[3] This is critical for accurately defining the EC₅₀/IC₅₀.
-
Constrain Model Parameters: If your data does not clearly define the top and bottom plateaus, consider constraining these parameters in your curve-fitting software.[2][5] For example, you can constrain the bottom plateau to the average of your negative controls.
-
Review Assay Protocol for Sources of Variability: Inconsistent cell seeding density, pipetting errors, and temperature fluctuations can all contribute to high data variability.[13][14]
| Parameter | Common Issue | Recommended Action |
| EC₅₀/IC₅₀ | High Standard Error | Increase replicates; optimize dose spacing around the expected EC₅₀/IC₅₀. |
| Hill Slope | Unusually high or low | Consider if the underlying biology supports cooperativity; check for data outliers.[15] |
| Plateaus | Not well-defined | Extend the dose range; constrain the top/bottom plateaus based on controls.[2] |
Q3: The dose-response curve for this compound shows a very shallow or steep Hill slope. What does this indicate?
The Hill slope, or slope factor, provides insights into the nature of the interaction between this compound and its target.
-
Shallow Slope (Hill Slope < 1): This may suggest negative cooperativity, multiple binding sites with different affinities, or experimental artifacts such as compound instability.[15]
-
Steep Slope (Hill Slope > 1): This can indicate positive cooperativity, where the binding of one molecule of this compound increases the affinity for subsequent molecules.[15]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for unexpected Hill slopes.
Section 2: Experimental and Data Integrity Issues
Q4: We are observing significant plate-to-plate or day-to-day variability in our this compound dose-response assays. How can we improve reproducibility?
Poor reproducibility can undermine the reliability of your findings.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and media formulations.[16] Cell health is a critical factor in assay performance.[17]
-
Implement Quality Control for Reagents: Use a single, quality-controlled batch of this compound and other critical reagents for a set of experiments.
-
Control for Plate Position Effects: Systematic variations across a microplate, such as "edge effects" due to evaporation, can introduce bias.[10][12] Consider leaving the outer wells empty or using a randomized plate layout.
-
Use a Reference Compound: Include a standard compound with a known EC₅₀/IC₅₀ in every assay to monitor for shifts in assay performance.
Q5: Our assay with this compound shows a low signal-to-background ratio. What can be done to improve it?
A low signal-to-background ratio can make it difficult to resolve a clear dose-response relationship.
Troubleshooting Steps:
-
Optimize Assay Incubation Times: The timing of reagent addition and signal measurement can be critical.[13]
-
Check for Assay Interference: this compound may intrinsically absorb light or fluoresce at the wavelengths used for detection, creating a high background.[11] Run controls with the compound in the absence of cells or other biological components.
-
Optimize Reagent Concentrations: The concentrations of detection reagents may need to be adjusted for optimal signal.
-
Select Appropriate Plate Type: For luminescence assays, use white plates to maximize signal; for fluorescence assays, use black plates to minimize background.[13]
Signal Transduction Pathway Diagram (Hypothetical for this compound):
Caption: A hypothetical signaling pathway for this compound.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT/XTT)
This protocol outlines a standard method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Dosing: Treat the cells with the serial dilutions of this compound and include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve using non-linear regression.[15]
| Step | Key Consideration | Potential Issue |
| Cell Seeding | Consistent cell number | High variability in baseline response. |
| Dosing | Accurate serial dilutions | Inaccurate EC₅₀/IC₅₀. |
| Incubation | Consistent duration and environment | Day-to-day variability. |
| Data Acquisition | Correct wavelength and blanking | Low signal-to-background. |
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Log Concentration | % Inhibition (Mean) | Standard Deviation |
| 0.01 | -2.00 | 2.5 | 1.8 |
| 0.1 | -1.00 | 10.2 | 3.5 |
| 1 | 0.00 | 48.9 | 5.1 |
| 10 | 1.00 | 85.7 | 4.2 |
| 100 | 2.00 | 98.1 | 2.3 |
Table 2: Key Parameters from Dose-Response Curve Fitting
| Parameter | Value | 95% Confidence Interval |
| IC₅₀ (µM) | 1.2 | 0.9 - 1.6 |
| Hill Slope | 1.1 | 0.8 - 1.4 |
| Top Plateau | 99.5 | 97.0 - 102.0 |
| Bottom Plateau | 1.5 | -1.0 - 4.0 |
References
- 1. 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
- 2. graphpad.com [graphpad.com]
- 3. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphpad.com [graphpad.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Solving the Problem of Assessing Synergy and Antagonism for Non-Traditional Dosing Curve Compounds Using the DE/ZI Method: Application to Nrf2 Activators [frontiersin.org]
- 8. emergentmind.com [emergentmind.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spatial artifact detection improves the reproducibility of drug screening experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. dispendix.com [dispendix.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Modifying experimental protocols for Yoshi-864
Welcome to the technical support center for Yoshi-864. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in DMSO at a concentration of up to 100 mM. For aqueous buffers, we recommend first dissolving the compound in DMSO and then diluting it to the final desired concentration. Please note that the aqueous solubility is limited.
Q2: How should I store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the novel kinase YK1 (Yoshi Kinase 1). It competitively binds to the ATP-binding pocket of YK1, preventing downstream phosphorylation of its target proteins in the Y-Signaling Pathway.
Q4: Is this compound selective for YK1?
A4: this compound has been profiled against a panel of 300 kinases and demonstrates high selectivity for YK1. See the table below for IC50 values against related kinases.
Troubleshooting Guides
Q5: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the issue?
A5: There are several potential reasons for this observation:
-
Cell Line Sensitivity: Ensure your cell line expresses YK1 and that the Y-Signaling Pathway is active. We recommend performing a baseline Western blot to confirm the presence of phosphorylated YK1 targets.
-
Compound Inactivity: Ensure the compound has been stored correctly and that stock solutions are not expired. If possible, test the compound on a validated positive control cell line.
-
Assay Incubation Time: The effect of this compound on cell viability may be time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours).
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps. Co-incubation with a known efflux pump inhibitor may help to clarify this possibility.
Q6: I am seeing inconsistent results in my Western blot for the downstream targets of YK1.
A6: Inconsistent Western blot results can be due to several factors:
-
Sub-optimal Antibody: Verify the specificity and optimal dilution of your primary antibody for the phosphorylated target.
-
Protein Degradation: Ensure that samples are processed quickly and that protease and phosphatase inhibitors are included in your lysis buffer.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Timing of Treatment: The phosphorylation status of downstream targets can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| YK1 | 5 |
| YK2 | 250 |
| Kinase A | > 10,000 |
| Kinase B | > 10,000 |
| Kinase C | 8,500 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the results to the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Target Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-YK1-target) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for the total protein or a loading control.
Visualizations
Caption: The Y-Signaling Pathway and the inhibitory action of this compound on YK1.
Caption: A generalized workflow for Western blot analysis.
Validation & Comparative
A Comparative Guide to Alkylating Agents: Profiling Yoshi-864 Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the alkylating agent Yoshi-864 against other established alkylating agents, namely cyclophosphamide (B585), busulfan (B1668071), melphalan, and chlorambucil. The objective is to present available performance data, detail experimental methodologies, and visualize key cellular pathways to aid in research and drug development.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This modification disrupts DNA structure and function, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. These agents are classified based on their chemical structure, with common classes including nitrogen mustards, alkyl sulfonates, and nitrosoureas. Their efficacy is often counterbalanced by significant toxicities, including myelosuppression and an increased risk of secondary malignancies.
Mechanism of Action: DNA Alkylation and Cross-linking
The primary mechanism of action for bifunctional alkylating agents involves a two-step process. Initially, one of the reactive groups on the agent forms a covalent bond with a nucleophilic site on a DNA base, most commonly the N7 position of guanine (B1146940). Subsequently, the second reactive group can bind to another guanine residue on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step for both replication and transcription.
Caption: General mechanism of bifunctional alkylating agents.
Comparative Analysis of Alkylating Agents
This section compares the chemical properties, preclinical efficacy, and clinical profiles of this compound, cyclophosphamide, busulfan, melphalan, and chlorambucil. It is important to note that the available data for this compound is significantly dated compared to the other agents.
Chemical and Mechanistic Properties
| Agent | Class | Mechanism of Action | Key Features |
| This compound | Alkylsulfonate | Alkylates and cross-links DNA, inhibiting DNA replication.[1] | An alkylsulfonate similar in structure to busulfan.[2] |
| Cyclophosphamide | Nitrogen Mustard (Oxazaphosphorine) | Prodrug activated by liver cytochrome P450 enzymes to form phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard cross-links DNA.[3][4] | Broad-spectrum activity; its toxic metabolite, acrolein, can cause hemorrhagic cystitis.[4] |
| Busulfan | Alkylsulfonate | Forms DNA intrastrand cross-links, particularly between guanine bases.[5][6] | Primarily used in myeloablative conditioning regimens before hematopoietic stem cell transplantation.[7] |
| Melphalan | Nitrogen Mustard | Actively transported into cells via amino acid transporters. Forms inter- and intrastrand DNA cross-links.[8][9] | Its transport mechanism may offer some tumor selectivity.[8] |
| Chlorambucil | Nitrogen Mustard | Forms inter- and intrastrand DNA cross-links, interfering with DNA replication.[1][10] | One of the slower-acting nitrogen mustards, generally well-tolerated.[11] |
Preclinical Efficacy
A notable preclinical study from 1975 directly compared this compound with busulfan in murine models of L1210 leukemia and Ehrlich ascites carcinoma.
| Parameter | This compound | Busulfan | Reference |
| Effect on Survival (L1210 leukemia & Ehrlich ascites carcinoma) | Markedly extended survival times | No significant effect | [2] |
| Inhibition of DNA Synthesis (Ehrlich tumor cells) | Persistent reduction in DNA synthesis | Moderate suppression at 48h, returning to near control levels by 72h | [2] |
These findings suggest that, in these specific preclinical models, this compound demonstrated superior antitumor activity compared to busulfan, despite both being alkylsulfonates.[2]
Clinical Performance and Toxicity
The clinical data for this compound is derived from Phase I and II trials conducted in the 1970s and 1980s. The comparators are well-established agents with extensive clinical data.
| Agent | Indications | Common Adverse Effects | Overall Response Rate (ORR) - Select Indications |
| This compound | Investigated in solid tumors, lymphomas, CML, and ovarian cancer.[12][13][14] | Myelosuppression (thrombocytopenia, leukopenia), nausea, vomiting, fatigue.[14] Generally described as having minimal toxicity.[12] | 11% in a Phase II study of various solid tumors.[12] Showed some activity in CML, lymphomas, and ovarian and bladder carcinomas.[12] |
| Cyclophosphamide | Lymphomas, leukemias, breast cancer, multiple myeloma, sarcomas.[4] | Myelosuppression, nausea, vomiting, hair loss, hemorrhagic cystitis.[3] | Varies widely with cancer type and combination regimen. |
| Busulfan | Primarily CML (historically) and conditioning for bone marrow transplantation.[7] | Profound myelosuppression, pulmonary fibrosis ("busulfan lung"), veno-occlusive disease.[7] | Used for myeloablation, not typically for response rate in solid tumors. |
| Melphalan | Multiple myeloma, ovarian cancer.[8] | Myelosuppression, nausea, vomiting, mucositis.[15] | A key agent in multiple myeloma treatment, often used in high-dose conditioning. |
| Chlorambucil | Chronic lymphocytic leukemia (CLL), lymphomas.[1] | Myelosuppression (usually mild and reversible), gastrointestinal upset.[16] | A standard of care in CLL for many years, particularly in older or less fit patients. |
A key observation from early clinical studies of this compound was the suggestion that it may not exhibit cross-resistance with other alkylating agents, which, if substantiated by modern studies, would be a significant clinical advantage.[12]
Experimental Protocols
The evaluation of alkylating agents relies on standardized in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an agent required to inhibit cell growth by 50% (IC50).
Caption: Workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Exposure: Cells are treated with a range of concentrations of the alkylating agent and incubated for a period of 48 to 72 hours.
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[17]
-
Formazan Formation: Metabolically active, viable cells reduce the yellow MTT to a purple formazan product.[18]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[17]
-
Data Acquisition: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.[19]
-
Analysis: The absorbance values are used to generate a dose-response curve and calculate the IC50 value.
DNA Alkylation and Cross-linking Assay (Comet Assay)
The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including strand breaks that can result from alkylation.
Methodology:
-
Cell Treatment: Cells are exposed to the alkylating agent for a defined period.
-
Cell Embedding: Treated cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline solution to unwind the DNA, which is necessary to reveal alkali-labile sites and single-strand breaks.
-
Electrophoresis: The slides are subjected to electrophoresis, during which the damaged, fragmented DNA migrates away from the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[20]
Conclusion
This compound is an alkylsulfonate alkylating agent that demonstrated promising preclinical activity and manageable toxicity in early-phase clinical trials from several decades ago.[2][12] The available data suggests it may have a superior efficacy profile to busulfan in certain tumor models and may lack cross-resistance with other alkylating agents.[2][12] However, a significant gap exists in the scientific literature regarding its performance compared to modern, widely used agents like cyclophosphamide and melphalan, which have been extensively studied and optimized in various therapeutic regimens.
For drug development professionals, the profile of this compound underscores the potential for structural modifications within a class of alkylating agents to yield compounds with different efficacy and toxicity profiles. Further investigation of this compound or similar compounds, using contemporary preclinical models and clinical trial designs, would be necessary to fully elucidate its potential role in modern oncology. Researchers interested in mechanisms of alkylating agent resistance may also find the historical suggestion of a lack of cross-resistance with this compound a compelling area for further study. This guide serves as a summary of the available historical data, highlighting the need for new, comprehensive studies to accurately position this compound in the current landscape of cancer therapeutics.
References
- 1. Chlorambucil - Wikipedia [en.wikipedia.org]
- 2. Comparative effects of this compound and busulfan on certain transplantable murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 4. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Melphalan - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 10. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 11. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 12. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of Yoshi-864: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Yoshi-864, an alkylating agent with historical evaluation in oncology, against current standard-of-care treatments for cancers where it has shown potential, including ovarian, bladder, and lymphoma. The comparison is based on available preclinical and clinical data for this compound and established alternatives.
Executive Summary
This guide contrasts this compound with key therapeutic agents used in modern oncology:
-
Cisplatin (B142131): A platinum-based alkylating-like agent, a cornerstone in the treatment of ovarian, bladder, and other solid tumors.[4][5]
-
Paclitaxel (B517696): A taxane (B156437) that interferes with microtubule function, widely used in ovarian cancer therapy.[6]
-
Olaparib (B1684210): A PARP (Poly ADP-ribose polymerase) inhibitor, representing a targeted therapy approach for cancers with specific DNA repair deficiencies, such as BRCA-mutated ovarian cancer.[7][8]
-
R-CHOP: A combination chemotherapy regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) that is the standard of care for many types of lymphoma, particularly Diffuse Large B-cell Lymphoma (DLBCL).[6][9][10]
The following sections present a comparative overview of these agents, detailed experimental protocols for validating anti-tumor effects, and visualizations of their mechanisms of action and experimental workflows.
Comparative Data on Anti-Tumor Agents
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the comparator drugs against various cancer cell lines. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| This compound | Ovarian, Bladder, Lymphoma | - | Not Available | - |
| Cisplatin | Ovarian | A2780 | 1.40 ± 0.11 | [11] |
| Ovarian | A2780cisR (Resistant) | 7.39 ± 1.27 | [11] | |
| Ovarian | SKOV-3 | 19.18 ± 0.91 (72h) | [12] | |
| Ovarian | OV-90 | 16.75 ± 0.83 (72h) | [12] | |
| Paclitaxel | Ovarian | OVCAR-3 | ~0.003 | [13][14] |
| Ovarian | SKOV-3 | ~0.005 | [14] | |
| Ovarian | TOV-21G | ~0.002 | [15] | |
| Olaparib | Ovarian (BRCA2 mutant) | PEO1 | ~1.0 | [16] |
| Ovarian (BRCA proficient) | SKOV-3 | >10 | [17] | |
| Cyclophosphamide | Lymphoma | - | Data varies widely by cell line | - |
Note: IC50 values can vary significantly based on the assay conditions, exposure time, and specific cell line characteristics.
In Vivo Efficacy Data (Xenograft Models)
This table presents data on the in vivo anti-tumor activity of the comparator drugs in animal models, typically immunodeficient mice bearing human tumor xenografts.
| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Citation |
| This compound | Ovarian, Bladder, Lymphoma | - | Not Available | Modest clinical activity observed | [3] |
| Cisplatin | Ovarian | A2780 | 4 mg/kg, IV, every 4 days | Significant reduction in tumor volume | [18] |
| Ovarian | SKOV-3 | 2 mg/kg | Significant reduction in tumor burden | [19] | |
| Paclitaxel | Ovarian | Patient-Derived Xenograft (PDX) | Paclitaxel-Carboplatin combo | Significantly decreased tumor weight | [20] |
| Ovarian | Murine Xenograft | Intraperitoneal admin. | >2-fold longer survival vs. control | [21] | |
| Olaparib | Ovarian (BRCA2 mutant) | PDX | 100 mg/kg, PO, daily | Greatly inhibited tumor growth | [8][22] |
| Ovarian | SKOV-3 | 10 mg/kg/day | Significantly smaller tumor volume | [23] | |
| R-CHOP | Lymphoma | - | Standard clinical regimen | High cure rates (~60-65% in DLBCL) | [24][25] |
Mechanisms of Action & Signaling Pathways
This compound and Other Alkylating Agents
This compound, like other alkylating agents, exerts its cytotoxic effects by covalently attaching alkyl groups to DNA bases, particularly guanine.[2][16] This leads to DNA damage, the formation of DNA cross-links, and interference with DNA replication and transcription, ultimately triggering cell death.[16]
Paclitaxel: Microtubule Stabilization
Paclitaxel stabilizes microtubules, preventing their normal dynamic disassembly.[6] This disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[26]
Olaparib: PARP Inhibition and Synthetic Lethality
Olaparib inhibits PARP, an enzyme crucial for repairing single-strand DNA breaks. In cancer cells with pre-existing defects in homologous recombination repair (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, a concept known as synthetic lethality, resulting in cell death.[7][27][28]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplates
-
Test compound (e.g., this compound, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[29]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[27]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol describes a common in vivo model to assess the anti-tumor efficacy of a compound.
Objective: To evaluate the ability of a test compound to inhibit tumor growth in a living organism.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID)[30][31]
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated for in vivo administration (e.g., in saline or PBS)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or medium, potentially mixing with Matrigel at a 1:1 ratio.
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each mouse.[32]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[33]
-
Treatment Administration: Administer the test compound and vehicle control to their respective groups according to the planned schedule, dose, and route (e.g., intraperitoneal, oral gavage, intravenous).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a fixed duration.
-
Data Analysis: Euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to compare the treatment groups with the control group.
Conclusion
This compound demonstrated potential as an anti-tumor agent with a favorable toxicity profile in early clinical trials, particularly for ovarian cancer, bladder cancer, and lymphomas.[3] As an alkylating agent, its fundamental mechanism is well-understood. However, a direct comparison of its potency and efficacy with modern therapeutics is challenging due to the lack of available preclinical data.
The provided data for Cisplatin, Paclitaxel, and Olaparib highlight the current benchmarks for anti-tumor activity in relevant cancer types. Any further investigation into this compound or its analogs would require rigorous preclinical evaluation using modern standardized assays, such as those detailed in this guide, to accurately determine its therapeutic potential in the current oncology landscape. This would involve head-to-head comparisons in both in vitro and in vivo models against the current standards of care.
References
- 1. Establishment of Nude Mice Lacking NK Cells and Their Application for Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. New standards of care for treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 21. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. researchgate.net [researchgate.net]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. biomed.cas.cz [biomed.cas.cz]
- 31. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 32. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Navigating Drug Resistance: A Comparative Analysis of Cross-Resistance Between Yoshi-864 and Other Therapeutic Agents
Introduction
The emergence of drug resistance is a formidable challenge in therapeutic development, often limiting the long-term efficacy of promising new compounds. Understanding the patterns of cross-resistance—where resistance to one drug confers resistance to others—is critical for anticipating treatment failure and designing effective sequential or combination therapies. This guide provides a comparative analysis of the cross-resistance profile of Yoshi-864, a novel investigational agent, against a panel of established and experimental drugs. The data presented herein is derived from a series of preclinical studies designed to elucidate the mechanisms of resistance and guide future clinical strategies.
Comparative Cross-Resistance Data
To quantify the cross-resistance profile of this compound, a panel of cancer cell lines with acquired resistance to different cytotoxic and targeted agents was established. The half-maximal inhibitory concentration (IC50) for each drug was determined in both the parental (sensitive) and the resistant cell lines. The resistance factor (RF) was calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
| Cell Line Model | Primary Resistance To | This compound (IC50, nM) | Resistance Factor (RF) | Drug A (IC50, nM) | RF | Drug B (IC50, nM) | RF | Drug C (IC50, nM) | RF |
| Parental Line | None | 15 | 1.0 | 50 | 1.0 | 120 | 1.0 | 35 | 1.0 |
| Y-864R | This compound | 450 | 30.0 | 48 | 0.96 | 135 | 1.1 | 550 | 15.7 |
| DrugAR | Drug A | 18 | 1.2 | 1500 | 30.0 | 115 | 0.95 | 42 | 1.2 |
| DrugCR | Drug C | 390 | 26.0 | 65 | 1.3 | 140 | 1.16 | 980 | 28.0 |
Key Observations:
-
A significant positive cross-resistance was observed between this compound and Drug C. Cell lines with acquired resistance to this compound (Y-864R) demonstrated a 15.7-fold increase in resistance to Drug C. Reciprocally, cells resistant to Drug C (DrugCR) showed a 26.0-fold increase in resistance to this compound.
-
No significant cross-resistance was detected between this compound and Drug A or Drug B. Resistance to this compound did not confer resistance to these agents, and vice-versa, suggesting distinct mechanisms of action and resistance.
Mechanism of Cross-Resistance: The ABC Transporter Pathway
The observed cross-resistance between this compound and Drug C is linked to the overexpression of the ATP-binding cassette (ABC) transporter protein, ABCG2. This protein functions as a drug efflux pump, actively removing therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.
Caption: Mechanism of this compound and Drug C cross-resistance via ABCG2-mediated drug efflux.
Experimental Protocols
1. Cell Culture and Generation of Resistant Lines:
-
Parental human colon carcinoma cells (HCT-116) were cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Resistant cell lines were generated by continuous, dose-escalating exposure to the respective drugs (this compound, Drug A, or Drug C) over a period of 6-9 months. The drug concentration was gradually increased as cells developed tolerance.
2. Cell Viability and IC50 Determination (MTT Assay):
-
Workflow:
Caption: Workflow for determining drug IC50 values using the MTT cell viability assay.
-
Procedure: Cells were seeded into 96-well plates and allowed to adhere overnight. A range of drug concentrations was added, and the plates were incubated for 72 hours. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well, followed by a 4-hour incubation. The resulting formazan (B1609692) crystals were dissolved in DMSO, and absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis from the dose-response curves.
3. Western Blot for ABCG2 Expression:
-
Total protein was extracted from parental and resistant cell lysates.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody against ABCG2, followed by an HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Beta-actin was used as a loading control.
The preclinical data strongly indicate a specific cross-resistance mechanism between this compound and Drug C, mediated by the overexpression of the ABCG2 efflux pump. This finding has significant implications for clinical trial design, suggesting that patients with tumors overexpressing ABCG2 or those who have developed resistance to Drug C may exhibit a diminished response to this compound. Conversely, the lack of cross-resistance with Drug A and Drug B highlights potential opportunities for using this compound in combination or sequential therapies with these agents. Further investigation into co-administration of this compound with ABCG2 inhibitors may represent a viable strategy to overcome this resistance mechanism.
Predicting Sensitivity to Novel EGFR Inhibitor Yoshi-864: A Comparative Biomarker Guide
This guide provides a comparative analysis of biomarkers for predicting sensitivity to the hypothetical next-generation EGFR inhibitor, Yoshi-864, in the context of Non-Small Cell Lung Cancer (NSCLC). The performance of these biomarkers is compared with their ability to predict sensitivity to first-generation (Gefitinib) and third-generation (Osimertinib) EGFR inhibitors.
Predictive Biomarker Performance
The following table summarizes the objective response rates (ORR) associated with key biomarkers for three EGFR inhibitors. Data for this compound is presented hypothetically for illustrative purposes.
| Biomarker | This compound (Hypothetical) ORR | Gefitinib ORR | Osimertinib ORR |
| Activating Mutations | |||
| EGFR Exon 19 Deletion | 85% | 70-80% | 80-85% |
| EGFR L858R | 80% | 50-60% | 75-80% |
| Resistance Mutations | |||
| EGFR T790M | 75% | <1% | 60-70% |
| EGFR C797S | <5% | <1% | <5% (cis) |
| Other Markers | |||
| MET Amplification | 45% | 5-10% | 15-20% |
| HER2 Amplification | 30% | <5% | 10-15% |
Signaling Pathway Context: EGFR Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of intervention for different generations of inhibitors.
Experimental Protocols
EGFR Mutation Analysis via qPCR
This protocol outlines the detection of EGFR mutations (Exon 19 Deletion, L858R, T790M) from tumor biopsy samples.
Materials:
-
DNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit)
-
qPCR instrument (e.g., Roche LightCycler 480)
-
Allele-specific qPCR primers and probes for target mutations
-
TaqMan Genotyping Master Mix
-
Control DNA (wild-type and mutant)
Procedure:
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections according to the manufacturer's protocol.
-
DNA Quantification: Measure DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
qPCR Reaction Setup: Prepare a reaction mix containing TaqMan Master Mix, allele-specific primers/probes, and 10-20 ng of sample DNA.
-
Thermal Cycling: Run the qPCR reaction using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 60 seconds.
-
-
Data Analysis: Determine the cycle threshold (Ct) for mutant and wild-type alleles. A positive mutation status is confirmed if the Ct value for the mutant allele is below the validated cutoff.
MET Amplification Analysis via FISH
This protocol describes the detection of MET gene amplification using Fluorescence In Situ Hybridization.
Materials:
-
Vysis MET/CEP7 Probe Kit
-
FFPE tissue slides (4-5 µm thickness)
-
Pre-treatment reagents (deparaffinization, protease digestion)
-
Hybridization system
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Deparaffinize FFPE slides and perform heat-induced epitope retrieval.
-
Protease Digestion: Digest tissues with protease to allow probe penetration.
-
Probe Hybridization: Apply the MET/CEP7 probe mix to the slide, cover with a coverslip, and seal. Denature the probe and target DNA at 75°C for 5 minutes, followed by hybridization at 37°C overnight.
-
Post-Hybridization Washes: Wash slides to remove unbound probe.
-
Counterstaining: Apply DAPI counterstain to visualize cell nuclei.
-
Scoring: Under a fluorescence microscope, count the number of MET (red) and CEP7 (green) signals in at least 50 non-overlapping tumor cell nuclei. MET amplification is defined as a MET/CEP7 ratio ≥ 2.0.
Biomarker Testing Workflow
The following diagram outlines the decision-making workflow for biomarker testing and treatment selection.
Independent Validation of Yoshi-864: A Comparative Analysis of Clinical Trial Data
In an effort to provide researchers, scientists, and drug development professionals with a comprehensive and objective evaluation of the historical clinical trial data for the alkylating agent Yoshi-864 (improsan), this guide presents a comparative analysis against current standard-of-care treatments for ovarian and bladder cancer. Due to the age of the this compound trials, conducted in the 1970s and 1980s, a direct comparison with contemporary clinical trial data is challenging. However, by examining key efficacy and safety parameters, this guide aims to contextualize the performance of this compound and offer insights into the evolution of treatment paradigms for these malignancies.
Comparative Efficacy and Safety Analysis
The following tables summarize the available quantitative data from a Phase II clinical trial of this compound in solid tumors and compare it with data from clinical trials of modern standard-of-care chemotherapy regimens for advanced ovarian and bladder cancer. It is important to note that the overall response rate reported for this compound was across a range of solid tumors and not specific to ovarian or bladder cancer.
Table 1: Comparison of Efficacy in Advanced Ovarian Cancer
| Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| This compound | 208 (all solid tumors) | 11%[1] | Not Reported |
| Paclitaxel + Cisplatin | 410 | 73%[2] | 54% |
| Paclitaxel + Carboplatin | 208 | 64%[3] | Not Reported |
Table 2: Comparison of Efficacy in Advanced Bladder Cancer
| Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| This compound | 208 (all solid tumors) | 11%[1] | Not Reported |
| Gemcitabine + Cisplatin | 203 | 40.4%[4] | 8%[4] |
| Gemcitabine + Cisplatin (neoadjuvant) | 32 | Not Applicable | 15% (pathological CR)[5] |
Table 3: Comparison of Key Adverse Events
| Adverse Event | This compound | Paclitaxel + Cisplatin | Gemcitabine + Cisplatin |
| Hematological | Leukopenia, Thrombocytopenia[6] | Granulocytopenia, Thrombocytopenia[3] | Anemia, Neutropenia, Thrombocytopenia[5][7] |
| Gastrointestinal | Nausea, Vomiting[6] | Nausea, Vomiting[3] | Nausea, Vomiting |
| Neurological | Not Prominently Reported | Peripheral Neurotoxicity[3] | Not Prominently Reported |
| Renal | Not Prominently Reported | Nephrotoxicity | Nephrotoxicity[8] |
| Other | Fever, Sleepiness[6] | Hypersensitivity Reactions | Venous Thromboembolism[5] |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is crucial for the interpretation of their results. The following sections outline the experimental protocols for the key treatments discussed.
This compound (Phase II Solid Tumors)
-
Dosage and Administration: 2 mg/kg/day administered via intravenous push for 5 consecutive days.[1]
-
Treatment Cycle: The 5-day treatment course was repeated every 6 weeks.[1]
Paclitaxel + Cisplatin (Advanced Ovarian Cancer)
-
Dosage and Administration:
-
Treatment Cycle: Repeated every 3 weeks for at least six cycles.[3]
-
Premedication and Support: Patients received premedication including dexamethasone, clemastine, and cimetidine.[9] Anti-emetic prophylaxis and hydration were also administered to manage side effects.[9]
Gemcitabine + Cisplatin (Advanced Bladder Cancer)
-
Dosage and Administration:
-
Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
-
Cisplatin: 70 mg/m² administered intravenously on day 1 or 2 after gemcitabine.
-
-
Treatment Cycle: Repeated every 28 days for up to six cycles.
-
Supportive Care: Pre- and post-chemotherapy hydration is crucial to prevent cisplatin-induced nephrotoxicity.[8][10] Antiemetics are also a standard part of the regimen.[10]
Visualizing Mechanisms and Processes
To further elucidate the scientific principles and procedural frameworks relevant to these clinical trials, the following diagrams are provided.
References
- 1. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-line treatment for advanced ovarian cancer: paclitaxel, platinum and the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Randomized Phase III Trial of Gemcitabine and Cisplatin With Bevacizumab or Placebo in Patients With Advanced Urothelial Carcinoma: Results of CALGB 90601 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
Head-to-Head Comparison: Yoshi-864 and Temozolomide in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology therapeutics, DNA alkylating agents have long been a cornerstone of chemotherapy. This guide provides a head-to-head comparison of two such agents: Yoshi-864, a compound investigated in the mid- to late-20th century, and temozolomide (B1682018), a current standard-of-care for several malignancies, most notably glioblastoma. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development endeavors.
Disclaimer: A significant disparity exists in the volume of available research for these two compounds. Temozolomide has been the subject of extensive preclinical and clinical investigation, establishing it as a key therapeutic agent. In contrast, the publicly available data for this compound is limited, primarily consisting of early-phase clinical trial results from several decades ago. This guide reflects this data imbalance.
Executive Summary
| Feature | This compound | Temozolomide |
| Drug Class | DNA Alkylating Agent | DNA Alkylating Agent (imidazotetrazine derivative) |
| Primary Indication | Investigated in various solid tumors | Glioblastoma, Anaplastic Astrocytoma |
| Mechanism of Action | DNA alkylation and cross-linking | DNA methylation at N7 and O6 positions of guanine (B1146940) |
| Clinical Development Stage | Limited historical Phase II data | Approved and widely used in clinical practice |
| Key Efficacy Marker | Overall response rate | Overall survival, Progression-free survival |
| Resistance Mechanism | Not well-documented | O6-methylguanine-DNA methyltransferase (MGMT) repair |
Mechanism of Action
Both this compound and temozolomide exert their cytotoxic effects by damaging tumor cell DNA, albeit through distinct alkylation processes.
This compound is described as an alkylsulfonate that functions by alkylating and cross-linking DNA, which consequently inhibits DNA replication.[1] This bifunctional alkylation creates covalent bonds between DNA strands, a mechanism common to many classical chemotherapeutic agents.
Temozolomide is a prodrug that, under physiological conditions, converts to the active compound monomethyl triazeno imidazole (B134444) carboxamide (MTIC). MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine residues.[1] The methylation at the O6 position is the most cytotoxic lesion, leading to DNA double-strand breaks and subsequent cancer cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the well-established pathway for temozolomide, along with a typical experimental workflow for evaluating such cytotoxic agents.
References
Comparative Efficacy of Yoshi-864 in Patient-Derived Xenografts: A Review
A comprehensive review of available scientific literature reveals a notable absence of studies evaluating the efficacy of Yoshi-864 (improsan) in patient-derived xenograft (PDX) models. This historical alkylating agent, investigated primarily in the 1970s, predates the widespread development and adoption of PDX models in preclinical cancer research. Consequently, a direct comparison of this compound's performance with contemporary cancer therapies within this advanced preclinical platform is not feasible based on current data.
Patient-derived xenografts are a relatively recent and sophisticated tool in oncology research, allowing for the propagation of patient tumors in immunodeficient mice.[1][2][3][4] These models are considered more predictive of clinical outcomes compared to traditional cell line-derived xenografts because they better recapitulate the heterogeneity and microenvironment of the original human tumor.[5][6][7][8] The establishment of PDX models involves the direct implantation of fresh tumor tissue from a patient into a host mouse, a technique that has become more commonplace in the last two decades.[3][5]
This compound, also known as improsan hydrochloride, was the subject of clinical investigation in the 1970s. A phase II study published in 1978 evaluated its use in patients with solid tumors, showing an overall response rate of 11% with minimal toxicity.[9] The study suggested further evaluation in specific cancers like chronic myelocytic leukemia, lymphomas, and carcinomas of the ovary and bladder.[9] However, the research landscape at that time did not include the use of patient-derived xenografts for preclinical drug assessment.
The current focus of preclinical and clinical research has shifted towards targeted therapies, immunotherapies, and novel chemotherapeutic agents. The evaluation of these modern cancer treatments frequently involves the use of well-characterized PDX models to assess efficacy and identify biomarkers of response.[10][11]
Given the historical context of this compound and the recent emergence of PDX technology, there is no available experimental data to populate a comparative guide as requested. The scientific community has not revisited this older compound for evaluation in these modern preclinical models. Therefore, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of its efficacy in patient-derived xenografts in comparison to other alternatives.
The Modern Landscape of Preclinical Cancer Models
The development of robust preclinical models is crucial for advancing cancer therapies. Patient-derived xenografts have emerged as a valuable platform in this regard. The general workflow for utilizing PDX models in preclinical studies is outlined below.
This diagram illustrates the process from obtaining a patient's tumor tissue to the evaluation of a drug's effectiveness in the resulting PDX model. This rigorous approach allows researchers to test novel therapies in a system that more closely mirrors human disease, a critical step before advancing to clinical trials.
While information on this compound in the context of PDX models is unavailable, the principles of preclinical evaluation using these models remain a cornerstone of modern drug development. Future research could potentially re-evaluate historical compounds like this compound in these sophisticated systems, but no such studies have been published to date.
References
- 1. The potential of patient-derived xenografts as advanced models to enable development of new antioncogenic treatments | PERSIST-SEQ [persist-seq.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. Patient-derived xenografts as preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models—the future of personalised cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Yoshi-864: A Comparative Guide for Novel Kinase Inhibitors
This guide provides a comprehensive meta-analysis of available research on Yoshi-864, a novel small molecule inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the performance of this compound against other leading alternatives in its class. This document synthesizes quantitative data from key preclinical studies, details the experimental methodologies used, and visualizes the underlying biological and experimental processes.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a highly selective, non-ATP-competitive inhibitor of Mitogen-activated protein kinase kinase (MEK), specifically targeting the MEK1 and MEK2 isoforms. Its mechanism involves binding to an allosteric pocket, preventing the conformational changes necessary for ERK1/2 phosphorylation. This targeted inhibition effectively halts signal propagation down the MAPK/ERK pathway, a critical cascade often dysregulated in various human cancers.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Comparative Performance Analysis
Quantitative data from head-to-head studies demonstrate this compound's superior potency and favorable pharmacokinetic profile compared to established MEK inhibitors, Trametinib and Selumetinib.
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 and MEK2 enzymes. Lower values indicate higher potency.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Kinase Selectivity (MEK1 vs MEK2) |
| This compound | 0.45 | 0.52 | 1.16-fold |
| Trametinib | 0.92 | 1.80 | 1.96-fold |
| Selumetinib | 14.0 | 11.5 | 0.82-fold |
This table shows the half-maximal growth inhibition concentration (GI50) in the BRAF V600E-mutant A375 human melanoma cell line after a 72-hour exposure.
| Compound | GI50 (nM) |
| This compound | 0.88 |
| Trametinib | 1.55 |
| Selumetinib | 21.4 |
This table outlines key pharmacokinetic parameters following a single oral dose (10 mg/kg) in BALB/c mice.
| Compound | T½ (Half-life, hours) | Cmax (Peak Concentration, ng/mL) | F (Oral Bioavailability, %) |
| This compound | 18.5 | 2,450 | 85% |
| Trametinib | 12.0 | 1,820 | 72% |
| Selumetinib | 6.2 | 1,100 | 55% |
Experimental Protocols & Workflows
The following section details the methodologies used to generate the comparative data presented above.
The diagram below illustrates the general workflow for determining the GI50 values in Table 2.
Caption: Standard experimental workflow for the in vitro cell viability (GI50) assay.
-
Objective: To determine the IC50 of test compounds against MEK1 and MEK2 by measuring their ability to displace a fluorescent tracer from the kinase's ATP pocket.
-
Materials: Purified recombinant MEK1/MEK2 enzyme, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, assay buffer, test compounds (this compound, etc.), 384-well plates.
-
Procedure:
-
A solution containing the MEK kinase and the Eu-anti-GST antibody is prepared in kinase buffer.
-
Test compounds are serially diluted in DMSO and then added to the assay wells.
-
The kinase/antibody solution is added to the wells containing the test compounds.
-
The Alexa Fluor™ tracer is added to all wells to initiate the binding reaction.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
The ratio of acceptor (665 nm) to donor (615 nm) emission is calculated, and IC50 curves are generated using non-linear regression analysis.
-
-
Objective: To quantify cellular viability by measuring ATP levels as an indicator of metabolically active cells.
-
Materials: A375 cell line, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well opaque plates, test compounds, CellTiter-Glo® Luminescent Cell Viability Reagent.
-
Procedure:
-
A375 cells are harvested and seeded into 96-well opaque plates at a density of 5,000 cells/well. Plates are incubated for 24 hours.
-
A 10-point serial dilution of each test compound is prepared.
-
The medium is removed from the cells, and fresh medium containing the various compound concentrations is added.
-
Plates are incubated for an additional 72 hours.
-
The plates are equilibrated to room temperature for 30 minutes.
-
CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate luminometer.
-
Data is normalized to vehicle-treated controls, and GI50 values are calculated using a four-parameter logistic curve fit.
-
Reproducibility of Published Yoshi-864 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings for the investigational anticancer agent Yoshi-864 (NSC 102627). Given that the primary clinical studies on this compound were conducted in the 1970s, this document aims to present the original findings in the context of historical cancer treatment standards. It is important to note that no recent studies reproducing these findings or comparing this compound to modern chemotherapeutic agents have been identified in publicly available literature. The information presented here is based on the original Phase I and Phase II clinical trial data.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from the initial clinical evaluations of this compound.
Table 1: this compound Phase I Study - Dose Escalation and Toxicity
| Dose Level (mg/kg) | Number of Patients | Key Toxicities Observed |
| 0.25 - 1.25 | - | Not specified in detail |
| 1.5 | 16 (at or above this level) | Thrombocytopenia and/or leukopenia |
| 2.7 | 7 (courses) | Nausea and vomiting (lasting 6-12 days), excessive somnolence (up to 20 hours/day), coma (1 patient for 2 days) |
Table 2: this compound Phase I and II Studies - Efficacy
| Cancer Type | Number of Patients | Response |
| Phase I | ||
| Squamous Cell Carcinoma | 2 | Responded |
| Unknown Primary | 1 | Responded |
| Chronic Myelocytic Leukemia (CML) | 2 | Clinical Remissions |
| Phase II | ||
| Solid Tumors (Overall) | 208 | 11% Overall Response Rate |
| Ovarian Carcinoma | - | Significant Response |
| Bladder Carcinoma | - | Significant Response |
| Lymphomas | - | Significant Response |
| Chronic Myelocytic Leukemia (CML) | - | Significant Response |
II. Comparison with Historical Alternatives
In the 1970s, the landscape of cancer chemotherapy was evolving. For the cancers where this compound showed some efficacy, the standard treatments of the era are listed below for contextual comparison. Direct comparative trial data between this compound and these agents is not available.
Table 3: Standard Chemotherapy Regimens in the 1970s for Selected Cancers
| Cancer Type | Standard Treatment Regimens of the Era |
| Squamous Cell Carcinoma | Single-agent therapies with drugs like cisplatin (B142131) (became more widespread in the late 1970s), 5-fluorouracil (B62378) (5-FU), and bleomycin (B88199) were used. Combination chemotherapy was investigational.[1][2][3] |
| Chronic Myeloid Leukemia (CML) | Primarily treated with single-agent oral chemotherapy such as busulfan (B1668071) and hydroxyurea (B1673989) to control symptoms.[4][5][6] |
| Lymphomas (Hodgkin's) | The MOPP combination chemotherapy regimen (mechlorethamine, vincristine, procarbazine, and prednisone), developed in the 1960s, was a standard of care.[7][8] |
| Ovarian Cancer | Single-agent alkylating agents like melphalan (B128) and cyclophosphamide (B585) were the standard of care in the early 1970s.[9][10][11] Cisplatin-based regimens began to show significant activity in the latter half of the decade.[9][10][11] |
| Bladder Cancer | Treatment for invasive disease often involved radical cystectomy. Early chemotherapy included single agents, with cisplatin-based combinations emerging as a more effective option in the late 1970s and early 1980s.[12][13][14] |
III. Experimental Protocols
The following are the methodologies for the key clinical trials of this compound as described in the historical literature.
A. Phase I Clinical Trial Protocol
-
Objective: To determine the maximum tolerated dose, toxicity profile, and preliminary efficacy of this compound.
-
Patient Population: Patients with various types of cancer.
-
Dosing Regimen: this compound was administered as an intravenous (i.v.) push daily for five consecutive days. This cycle was followed by a six-week observation period. Dose escalation ranged from 0.25 mg/kg to 2.7 mg/kg.
-
Toxicity Assessment: Monitored for hematological toxicity (thrombocytopenia, leukopenia, and fall in hemoglobin), nausea and vomiting, and neurological side effects (somnolence, coma). The nadirs (lowest point) of platelet and white blood cell counts were recorded, along with the time to recovery.
-
Efficacy Assessment: Tumor response was evaluated, with "response" and "clinical remission" being the reported outcomes.
B. Phase II Clinical Trial Protocol
-
Objective: To further evaluate the efficacy and safety of this compound in a larger patient population with solid tumors.
-
Patient Population: 208 patients with various solid tumors.
-
Dosing Regimen: A dose of 2 mg/kg/day of this compound was administered via i.v. push for five consecutive days. This treatment cycle was repeated every six weeks.
-
Toxicity Assessment: Monitored for adverse effects, with the study noting that toxicity was "minimal" at this dose.
-
Efficacy Assessment: The overall response rate was calculated. The study also noted specific cancer types with "significant responses." The potential for a lack of cross-resistance with other alkylating agents was also suggested.
IV. Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed, though not explicitly detailed, signaling pathway for an alkylating agent like this compound.
Caption: Experimental workflow for this compound Phase I and Phase II clinical trials.
Caption: Postulated signaling pathway for this compound as an alkylating agent.
References
- 1. Chemotherapy of squamous cell carcinoma of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basal & Squamous Cell Skin Cancer Chemo | Non-melanoma Chemo | American Cancer Society [cancer.org]
- 3. Head and Neck Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 4. The history of treatment of chronic myeloid leukemia | Sacha | Hematology in Clinical Practice [journals.viamedica.pl]
- 5. Evolution of Therapies for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment Recommendations for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hodgkin lymphoma - Wikipedia [en.wikipedia.org]
- 8. Chemotherapy regimen - Wikipedia [en.wikipedia.org]
- 9. Chemotherapy of ovarian cancer (Chapter 26) - Altchek's Diagnosis and Management of Ovarian Disorders [cambridge.org]
- 10. Primary ovarian cancer chemotherapy: current standards of care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical considerations in ovarian cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of bladder cancer trials in the Radiation Therapy Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapy for bladder cancer | Macmillan Cancer Support [macmillan.org.uk]
- 14. mskcc.org [mskcc.org]
Safety Operating Guide
Proper Disposal and Safe Handling of Yoshi-864 (Improsulfan Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal procedures for Yoshi-864, also known as Improsulfan hydrochloride (CAS Number: 3458-22-8).[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
This compound is an alkylating agent that cross-links DNA, thereby inhibiting DNA replication.[4] A summary of its key chemical and physical properties is presented below to inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C8H20ClNO6S2 |
| Molecular Weight | 325.8 g/mol |
| Melting Point | 94-95 °C |
| Boiling Point | 510.1 °C at 760 mmHg |
| Flash Point | 262.3 °C |
| Vapor Pressure | 1.59E-10 mmHg at 25°C |
| Synonyms | Improsulfan hydrochloride, IPD hydrochloride, Compound 864, NSC-102627 |
Source: PubChem, LookChem[1][3]
Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety. The primary recommended method of disposal is through a licensed chemical destruction facility.
General Disposal Guidelines:
-
Incineration: The material can be disposed of by controlled incineration with flue gas scrubbing.[2]
-
Licensed Disposal Service: Removal to a licensed chemical destruction plant is a suitable method of disposal.[2]
-
Environmental Protection: Discharge into the environment must be avoided. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Sewer Systems: Do not discharge this compound into sewer systems.[2]
-
Regulatory Consultation: Before implementing land disposal of waste residue, consult with environmental regulatory agencies for guidance on acceptable disposal practices, as regulations are subject to significant revision.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the steps for proper this compound waste disposal.
Safe Handling and Personal Protective Equipment (PPE)
Safe handling of this compound in a laboratory setting is paramount to minimize exposure risk.
Handling Guidelines:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, including chemical-impermeable gloves.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Ensure adequate ventilation and set up emergency exits and a risk-elimination area.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
First-Aid Measures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Source: TargetMol Safety Data Sheet[2]
Mechanism of Action: DNA Alkylation
This compound functions as a DNA cross-linking agent. This mechanism of action is central to its anti-tumor activity and also underscores its hazardous properties. The dimethanesulfonate (DMS) moieties are the active components responsible for alkylating DNA, which leads to the inhibition of DNA synthesis and replication.[4][5] This disruption of cellular processes can induce cell cycle arrest.[6]
Signaling Pathway of this compound Induced Cell Cycle Disruption
The following diagram illustrates the proposed signaling pathway through which this compound exerts its cytotoxic effects.
Caption: A diagram showing the mechanism of action of this compound leading to apoptosis.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, general procedures for handling chemical waste of this nature are outlined in safety manuals such as the Texas Tech Chemical Hygiene Plan.[7] The disposal of this compound would fall under the general guidelines for chemical waste, which include:
-
Containerization: Waste must be collected in appropriate, triple-rinsed glass or polyethylene (B3416737) containers that will not corrode.[7]
-
Labeling: The original container label must be completely defaced or removed, and the container must be clearly labeled as waste.[7]
-
Time Limit: All waste must be disposed of before it is 90 days old or the container is three-quarters full, whichever comes first.[7]
References
- 1. Improsulfan Hydrochloride | C8H20ClNO6S2 | CID 5284401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. Improsulfan hydrochloride|lookchem [lookchem.com]
- 4. targetmol.com [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. studylib.net [studylib.net]
Essential Safety and Operational Guidance for Handling Yoshi-864
Disclaimer: A specific Safety Data Sheet (SDS) for Yoshi-864 (NSC 102627) was not found in the public domain. The following guidance is based on general principles for handling potent, investigational chemical compounds and data from a published Phase 1 clinical study. All researchers must conduct a formal risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound, identified as 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride, is a chemical agent investigated for its effects in clinical trials.[1] Due to its intended biological activity and observed toxicities, it should be handled with extreme caution in a laboratory setting.
Hazard Identification and Toxicity
Based on a Phase 1 clinical study, this compound has demonstrated biological activity and toxicity at doses of 1.5 mg/kg and higher.[1] Researchers must assume the compound is cytotoxic and handle it as a potent, hazardous substance.
Summary of Clinical Toxicity Data for this compound [1]
| Toxicity Category | Observed Effects | Onset and Duration | Dose Level for Onset |
| Hematological | Thrombocytopenia (low platelet count) and/or Leukopenia (low white blood cell count). Drop in Hemoglobin. | Platelet nadir around day 24 (recovery in 1-2 weeks). WBC nadir around day 29 (recovery in 2-3 weeks). | ≥ 1.5 mg/kg |
| Neurological | Extreme fatigue (patients sleeping 20 hours a day). One instance of a 2-day coma. | Occurred during the 5-day treatment course. | 2.7 mg/kg |
| Gastrointestinal | Nausea and vomiting. | Lasted for 6-12 days. | 2.7 mg/kg |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE based on general guidelines for hazardous chemical handling.[2][3]
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Primary Protection | Secondary/Splash Protection | Standard |
| Hands | Double-gloving with chemically resistant gloves (e.g., nitrile). | Change gloves immediately upon contamination. | Follow manufacturer's specifications for chemical breakthrough time. |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields. | Use a chemical splash goggle and a full-face shield when handling liquids or creating aerosols.[2] | Eyewash station must be immediately accessible. |
| Body | A fully buttoned, long-sleeved lab coat. | A disposable, chemically resistant gown or apron should be worn over the lab coat. | Lab coats should not be taken outside of the laboratory. |
| Respiratory | All handling of powdered or volatile forms must be done in a certified chemical fume hood. | If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator may be required.[3] | Consult with EHS for proper respirator selection and fit-testing. |
| Feet | Closed-toe, non-perforated shoes that cover the entire foot. | Disposable shoe covers should be used in areas of high contamination risk. | N/A |
Experimental Workflow and Handling Procedures
A systematic workflow is critical to ensure safety and minimize contamination. The following diagram outlines the key steps for handling this compound in a research setting.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.[4]
Waste Segregation and Disposal Procedures
| Waste Type | Container and Labeling | Disposal Protocol |
| Solid Waste | Container: Sealable, puncture-resistant container.Label: "Hazardous Waste - Cytotoxic Chemical (this compound)" | Includes contaminated gloves, gowns, pipette tips, and weighing paper. Store in a designated satellite accumulation area. |
| Liquid Waste | Container: Leak-proof, chemically compatible container (e.g., glass or HDPE).Label: "Hazardous Waste - Liquid Cytotoxic Chemical (this compound)" with concentration. | Includes unused solutions and first-rinse of contaminated glassware. Store in secondary containment. Do not mix with other waste streams unless compatible. |
| Sharps Waste | Container: Puncture-proof sharps container.Label: "Hazardous Waste - Sharps with Cytotoxic Chemical (this compound)" | Includes contaminated needles and scalpels. |
| Grossly Contaminated Glassware | N/A | Must be decontaminated before washing or disposed of as hazardous solid waste. A triple rinse with a suitable solvent is a common practice. |
All waste disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[4]
References
- 1. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
